11-Dodecenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodec-11-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYZQSFDTZEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188776 | |
| Record name | Dodec-11-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35289-31-7 | |
| Record name | 11-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35289-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodec-11-enol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodec-11-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-11-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
11-Dodecen-1-ol chemical properties and structure
An In-depth Technical Guide to 11-Dodecen-1-ol: Chemical Properties and Structure
Introduction
11-Dodecen-1-ol is a long-chain fatty alcohol characterized by a terminal double bond and a primary alcohol functional group.[1] This structure makes it a versatile intermediate in organic synthesis.[1] It is of significant interest to researchers, particularly in the fields of biochemistry and pest management, due to its role as an insect pheromone and its classification as a fatty alcohol with applications in surfactants and cosmetics.[1] The biological activity of its derivatives is highly dependent on the stereochemistry of the double bond, making stereoselective synthesis a key area of research.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 11-Dodecen-1-ol.
Chemical Properties and Structure
11-Dodecen-1-ol is an organic molecule with the IUPAC name dodec-11-en-1-ol.[2][3] It belongs to the class of fatty alcohols.[1][4]
Quantitative Chemical Data
The key physicochemical properties of 11-Dodecen-1-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O | [2][4][5] |
| Molecular Weight | 184.32 g/mol | [2][4][5] |
| Boiling Point | 248.6°C at 760 mmHg | [4] |
| Density | 0.84 g/cm³ | [4] |
| Flash Point | 102.5°C | [4] |
| CAS Registry Number | 35289-31-7 | [2][3][5] |
| EC Number | 252-490-2 | [2][4] |
| InChI Key | QNXYZQSFDTZEBK-UHFFFAOYSA-N | [4][5][6] |
Structural Information
11-Dodecen-1-ol is a 12-carbon chain alcohol with a double bond at the C-11 position.[1] The presence of the double bond allows for the existence of cis (Z) and trans (E) isomers.[1] The specific geometry of this double bond is critical for its biological function, particularly in insect communication, where different isomers can elicit varied or even inhibitory responses.[1] For instance, its acetate derivative, 11-dodecen-1-yl acetate, is a known sex pheromone.[1][7]
Experimental Protocols
The synthesis and analysis of 11-Dodecen-1-ol involve standard organic chemistry techniques. Achieving high yield and the desired stereoselectivity are often the primary goals.
Synthesis Methodologies
Several synthetic routes have been developed for 11-Dodecen-1-ol, each with specific advantages.
-
Grignard Reaction: A highly efficient method involves the coupling of vinyl magnesium bromide with 10-iododecan-1-ol.[1]
-
Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), 10-iododecan-1-ol is dissolved in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF). A catalytic amount of copper(I) iodide is added. Vinyl magnesium bromide solution is then added dropwise to the stirred mixture at a controlled temperature (typically 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
-
Wittig Reaction: This classical olefination reaction involves the coupling of a phosphorus ylide with an aldehyde.[1]
-
Protocol: A suitable phosphonium salt is suspended in an anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added at a low temperature (e.g., -78°C or 0°C) to generate the ylide. The corresponding aldehyde is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted as described in the Grignard protocol. The choice of base and solvent system can influence the Z/E selectivity of the resulting double bond.[1]
-
-
Multi-step Synthesis from Haloundecanoic Acids: A patented industrial process involves several steps.[8]
-
Protocol Overview: The process begins with an 11-haloundecanoic acid, which is first reacted with a base to form an 11-hydroxyundecanoic acid. This is followed by esterification with an alcohol. The resulting ester is oxidized to an alkyl 10-formyldecanoate. This aldehyde is then converted to an alkyl dodec-11-en-1-oate via a Wittig-type reaction. Finally, the ester is reduced to yield 11-dodecen-1-ol.[8]
-
Below is a logical workflow for a general synthesis and purification process.
References
- 1. 11-Dodecen-1-ol | 35289-31-7 | Benchchem [benchchem.com]
- 2. 11-Dodecen-1-ol | C12H24O | CID 520725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Dodecenol [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. larodan.com [larodan.com]
- 6. PubChemLite - 11-dodecen-1-ol (C12H24O) [pubchemlite.lcsb.uni.lu]
- 7. 11-dodecen-1-yl acetate, 35153-10-7 [thegoodscentscompany.com]
- 8. FR2492816A1 - PROCESS FOR THE PREPARATION OF 11-DODECEN-1-YLE DERIVATIVES - Google Patents [patents.google.com]
11-Dodecen-1-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-dodecen-1-ol, a long-chain fatty alcohol with significance in chemical ecology, particularly as an insect pheromone component. This document details its chemical properties, synthesis methodologies, analytical techniques, and biological relevance, including experimental protocols and pathway diagrams to facilitate further research and development.
Core Properties of 11-Dodecen-1-ol
11-Dodecen-1-ol is an unsaturated fatty alcohol with a terminal double bond. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35289-31-7 | [1][2] |
| Molecular Weight | 184.32 g/mol | [1][2] |
| Molecular Formula | C₁₂H₂₄O | [1][2] |
| Synonyms | Dodec-11-en-1-ol, 11-Dodecenyl alcohol | [1] |
Synthesis of 11-Dodecen-1-ol: Experimental Protocols
The synthesis of 11-dodecen-1-ol can be achieved through various established organic chemistry reactions. The Wittig and Grignard reactions are two common and effective methods.
Wittig Reaction Synthesis
The Wittig reaction is a reliable method for forming carbon-carbon double bonds, making it suitable for the synthesis of alkenes like 11-dodecen-1-ol. This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.
Experimental Protocol: A Generalized Approach
-
Preparation of the Phosphonium Salt: A suitable phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide. For the synthesis of 11-dodecen-1-ol, a ω-hydroxyalkylphosphonium salt would be a key intermediate.
-
Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to form the phosphorus ylide.
-
Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde. The choice of reactants is critical for achieving the desired product.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to isolate 11-dodecen-1-ol. The choice of reaction conditions can influence the stereochemistry of the double bond, yielding either the (Z)- or (E)-isomer.[3]
Grignard Reaction Synthesis
Grignard reactions are fundamental for the formation of carbon-carbon bonds. A highly efficient synthesis of 11-dodecen-1-ol has been reported using a Grignard reagent.[3]
Experimental Protocol: A Generalized Approach
-
Grignard Reagent Formation: A Grignard reagent is prepared by reacting an organohalide with magnesium metal in an ether solvent. For synthesizing 11-dodecen-1-ol, vinylmagnesium bromide is a suitable Grignard reagent.
-
Coupling Reaction: The Grignard reagent is then coupled with a long-chain halo-alcohol, such as 10-iododecan-1-ol, in the presence of a catalyst like copper(I) iodide.[3]
-
Reaction Quenching and Work-up: The reaction is quenched with a proton source, typically an aqueous acid solution. The product is then extracted with an organic solvent.
-
Purification: The extracted product is purified by column chromatography to yield 11-dodecen-1-ol.
Analytical Methodologies
The identification and quantification of 11-dodecen-1-ol, particularly in complex biological matrices, are crucial for its study. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol: General Parameters
-
Sample Preparation: Samples, such as insect gland extracts or synthetic reaction mixtures, are dissolved in a volatile organic solvent like hexane or dichloromethane.
-
Injection: A small volume of the sample is injected into the GC inlet, which is heated to ensure volatilization.
-
Chromatographic Separation: The volatilized compounds are separated on a capillary column (e.g., a non-polar or semi-polar column) based on their boiling points and interactions with the stationary phase. The oven temperature is typically programmed to ramp up to facilitate the separation of compounds with a wide range of volatilities.
-
Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to spectral libraries.
-
Data Analysis: The retention time and mass spectrum of the peak corresponding to 11-dodecen-1-ol are compared with those of an authentic standard for confirmation.
Biological Significance and Pheromonal Activity
11-Dodecen-1-ol and its derivatives have been identified as components of insect sex pheromones.[3] Pheromones are chemical signals that trigger a natural behavioral response in another member of the same species. The study of these compounds is vital for developing species-specific and environmentally friendly pest management strategies.
Biosynthesis of Long-Chain Fatty Alcohols
The biosynthesis of long-chain alcohols like 11-dodecen-1-ol is linked to fatty acid metabolism. The general pathway involves the reduction of fatty acids.[1] This process is catalyzed by fatty acid reductases and involves the ATP-dependent formation of an acyl intermediate (like acyl-CoA), which is then reduced to an aldehyde and subsequently to an alcohol using NAD(P)H as a cofactor.[1]
Caption: Biosynthetic pathway of a fatty alcohol from a fatty acid.
Pheromone Reception and Signaling
The perception of pheromones in insects occurs in specialized sensory neurons housed in antennal sensilla.[4][5] The lipophilic pheromone molecules are thought to enter the sensillum lymph through pores in the cuticle, where they are solubilized and transported by odorant-binding proteins (OBPs) to the olfactory receptors on the dendritic membrane of the sensory neuron.[5] The activation of these receptors initiates a signal transduction cascade that leads to the generation of an action potential, which is then transmitted to the brain.[4]
Caption: Generalized workflow of insect pheromone reception.
Experimental Assays for Pheromonal Activity
To evaluate the biological activity of 11-dodecen-1-ol as a pheromone, electrophysiological and behavioral assays are employed.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an entire insect antenna to a volatile stimulus. It is a valuable tool for screening compounds for olfactory activity.
Generalized Experimental Protocol
-
Antenna Preparation: An antenna is excised from the head of the insect.[6] The tip and the base of the antenna are placed in contact with two electrodes.[6]
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of 11-dodecen-1-ol is introduced into the airstream for a short duration.
-
Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded.[6] The amplitude of the response is indicative of the sensitivity of the antennal receptors to the compound.
Behavioral Assays
Behavioral assays are essential to determine if a compound elicits a specific behavioral response in an insect. Wind tunnels are commonly used to study the orientation behavior of flying insects in response to a pheromone plume.
Generalized Wind Tunnel Protocol
-
Acclimatization: Insects are placed in the wind tunnel for a period to acclimate to the conditions (airflow, light).
-
Pheromone Source: A dispenser containing 11-dodecen-1-ol is placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the insects, such as taking flight, upwind flight, and casting (zigzagging flight), is observed and recorded.[7] The percentage of insects exhibiting these behaviors in response to the test compound is compared to a control (solvent only).
References
- 1. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. 11-Dodecen-1-ol | 35289-31-7 | Benchchem [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. researchgate.net [researchgate.net]
The Enigmatic Attractant: A Technical Guide to the Natural Sources and Biosynthesis of 11-Dodecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dodecen-1-ol and its acetate ester are pivotal components in the chemical communication systems of numerous insect species, primarily moths, where they function as potent sex pheromones. Understanding the natural occurrence and biosynthetic pathways of this semiochemical is crucial for the development of sustainable and species-specific pest management strategies, and holds potential for applications in drug development through the study of insect biochemistry and receptor interactions. This technical guide provides a comprehensive overview of the known natural sources of 11-dodecen-1-ol, details its biosynthetic pathway from fatty acid precursors, and outlines key experimental protocols for its study.
Natural Sources of 11-Dodecen-1-ol
11-Dodecen-1-ol, predominantly in the form of its acetate ester, has been identified as a component of the female-produced sex pheromone in several species of Lepidoptera. Its primary role is to attract conspecific males for mating. The precise blend and concentration of 11-dodecen-1-ol and other pheromone components are often species-specific, contributing to reproductive isolation.
Table 1: Quantitative Analysis of 11-Dodecen-1-ol and Related Compounds in Insect Pheromone Glands
| Insect Species | Family | Compound | Quantity/Ratio | Reference(s) |
| Argyrotaenia velutinana (Redbanded leafroller) | Tortricidae | (Z)-11-Tetradecenyl acetate / (E)-11-Tetradecenyl acetate | 92:8 ratio | [1] |
| (precursors to C12 pheromones) | ||||
| Lobesia botrana (European grapevine moth) | Tortricidae | 11-Dodecenyl acetate | Minor component | [2][3] |
| Grapholita molesta (Oriental fruit moth) | Tortricidae | Dodecan-1-ol | Component of pheromone blend | [4] |
Note: Specific quantitative data for 11-dodecen-1-ol is often reported as a ratio within a complex pheromone blend rather than an absolute concentration. The biosynthesis in A. velutinana points to a C14 precursor, suggesting subsequent chain shortening to produce C12 compounds.
Biosynthesis of 11-Dodecen-1-ol
The biosynthesis of 11-dodecen-1-ol in moths is intricately linked to fatty acid metabolism, occurring primarily in the specialized pheromone glands of females. The pathway involves a series of enzymatic modifications of a common fatty acid precursor.
Fatty Acid Precursor
The biosynthesis is believed to initiate from a saturated fatty acid, with myristoyl-CoA (a C14 fatty acid) being a key precursor, as demonstrated in studies of the redbanded leafroller, Argyrotaenia velutinana[1].
Key Enzymatic Steps
-
Desaturation: A crucial step is the introduction of a double bond into the fatty acid chain. In the case of precursors to 11-dodecen-1-ol, a Δ11-desaturase enzyme acts on myristoyl-CoA to produce (Z)-11-tetadecenoic acid and (E)-11-tetradecenoic acid[1].
-
Chain Shortening: To obtain the C12 backbone of 11-dodecen-1-ol from a C14 precursor, a process of limited β-oxidation, or chain shortening, is necessary. This involves the removal of a two-carbon unit.
-
Reduction: The resulting dodecenoyl-CoA is then reduced to the corresponding alcohol, 11-dodecen-1-ol, by a fatty acyl reductase (FAR).
-
Acetylation (optional): In many species, the terminal alcohol is subsequently acetylated by an acetyltransferase to form 11-dodecenyl acetate, which is often the more abundant and active pheromone component.
Regulatory Control
The entire biosynthetic cascade is tightly regulated, often under the control of a Pheromone Biosynthesis Activating Neuropeptide (PBAN).
Experimental Protocols
The elucidation of the natural sources and biosynthetic pathway of 11-dodecen-1-ol relies on a combination of analytical chemistry and molecular biology techniques.
Protocol for Pheromone Extraction and Analysis
Objective: To extract and identify 11-dodecen-1-ol and related compounds from insect pheromone glands.
Methodology:
-
Pheromone Gland Dissection: Dissect the terminal abdominal segments containing the pheromone glands from virgin female moths during their calling period (photophase).
-
Extraction: Immerse the dissected glands in a small volume (e.g., 50 µL) of a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 30 minutes) at room temperature.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Inject an aliquot of the extract into a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Use a temperature program that allows for the separation of C10 to C18 fatty alcohols and acetates.
-
Identify 11-dodecen-1-ol and its acetate by comparing their mass spectra and retention times with those of authentic standards.
-
Protocol for Biosynthetic Pathway Elucidation using Labeled Precursors
Objective: To identify the fatty acid precursors and intermediates in the biosynthesis of 11-dodecen-1-ol.
Methodology:
-
Precursor Application: Topically apply a small amount (e.g., 1 µL of a 1 µg/µL solution) of a labeled potential precursor, such as deuterated or ¹³C-labeled myristic acid, directly onto the pheromone gland of a live female moth.
-
Incubation: Allow the moth to metabolize the labeled precursor for a period of several hours.
-
Extraction and Analysis: Following incubation, extract the pheromone gland as described in Protocol 3.1.
-
GC-MS Analysis: Analyze the extract by GC-MS, looking for the incorporation of the isotopic label into 11-dodecen-1-ol and its potential intermediates. The mass shift in the molecular ion and characteristic fragment ions will indicate the conversion of the precursor.
Protocol for Functional Characterization of Biosynthetic Enzymes
Objective: To identify and characterize the desaturases and reductases involved in 11-dodecen-1-ol biosynthesis.
Methodology:
-
Gene Identification: Identify candidate desaturase and fatty acyl reductase genes from the transcriptome of the pheromone gland.
-
Heterologous Expression: Clone the candidate genes into an expression vector suitable for a heterologous host system, such as yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9).
-
Functional Assay:
-
Desaturases: Supplement the culture medium of the transformed host with the potential fatty acid precursor (e.g., myristic acid). After incubation, extract the fatty acids from the yeast or insect cells, methylate them, and analyze by GC-MS for the presence of the corresponding unsaturated fatty acid methyl ester.
-
Fatty Acyl Reductases: Co-express the candidate reductase with a gene that provides the fatty acyl precursor or supplement the medium with the precursor. Extract the lipids and analyze by GC-MS for the production of the corresponding fatty alcohol.
-
Visualizations
Biosynthetic Pathway of 11-Dodecen-1-ol
Caption: Proposed biosynthetic pathway of 11-dodecen-1-ol and its acetate.
Experimental Workflow for Pheromone Analysis
Caption: General workflow for the extraction and analysis of insect pheromones.
Workflow for Enzyme Functional Characterization
Caption: Workflow for the functional characterization of biosynthetic enzymes.
Future Directions
While the general framework for the biosynthesis of 11-dodecen-1-ol is understood, further research is required to:
-
Isolate and characterize the specific chain-shortening enzymes responsible for converting C14 precursors to the C12 backbone.
-
Identify and functionally validate the specific fatty acyl reductases that catalyze the final reduction step.
-
Obtain more precise quantitative data on the concentration of 11-dodecen-1-ol and its acetate in a wider range of insect species.
-
Investigate the regulatory mechanisms controlling the expression and activity of the biosynthetic enzymes in greater detail.
A deeper understanding of these aspects will not only advance our knowledge of insect chemical ecology but also provide valuable tools for the biotechnological production of this important semiochemical for agricultural and potentially pharmaceutical applications.
References
A Technical Guide to the Spectroscopic Profile of 11-Dodecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-dodecen-1-ol, a long-chain unsaturated alcohol. The information detailed below includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside Mass Spectrometry (MS) data derived from spectral databases. This document also outlines detailed experimental protocols for obtaining such data and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 11-dodecen-1-ol.
Table 1: Predicted ¹H NMR Spectroscopic Data for 11-Dodecen-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-11 |
| ~4.9 | m | 2H | H-12 |
| ~3.6 | t | 2H | H-1 |
| ~2.0 | q | 2H | H-10 |
| ~1.5 | m | 2H | H-2 |
| ~1.3 | m | 12H | H-3 to H-9 |
| ~1.5 (variable) | s (broad) | 1H | -OH |
Disclaimer: The ¹H NMR data presented is predicted based on established chemical shift values for similar functional groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 11-Dodecen-1-ol
| Chemical Shift (δ) ppm | Assignment |
| ~139.2 | C-11 |
| ~114.1 | C-12 |
| ~62.9 | C-1 |
| ~33.8 | C-10 |
| ~32.7 | C-2 |
| ~29.5 - 29.1 (multiple peaks) | C-3 to C-8 |
| ~25.7 | C-9 |
Disclaimer: The ¹³C NMR data is predicted based on the analysis of structurally related compounds and known chemical shift effects.
Table 3: Predicted IR Absorption Data for 11-Dodecen-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch |
| ~3077 | Medium | =C-H stretch |
| ~2925 | Strong | C-H stretch (asymmetric) |
| ~2855 | Strong | C-H stretch (symmetric) |
| ~1641 | Medium | C=C stretch |
| ~1058 | Strong | C-O stretch |
| ~991, ~909 | Medium | =C-H bend (out-of-plane) |
Disclaimer: The IR absorption data is predicted based on characteristic frequencies of the functional groups present in the molecule.
Table 4: Mass Spectrometry Data for 11-Dodecen-1-ol
| m/z | Relative Intensity | Possible Fragment |
| 166 | Low | [M-H₂O]⁺ |
| 138 | Low | [M-C₃H₆]⁺ |
| 96 | Moderate | [C₇H₁₂]⁺ |
| 82 | High | [C₆H₁₀]⁺ |
| 68 | High | [C₅H₈]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Data derived from the NIST WebBook for 11-Dodecenol.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of 11-dodecen-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended. The sample should be prepared in a clean, dry 5 mm NMR tube. It is advisable to filter the sample solution to remove any particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition:
-
Experiment: A standard one-pulse experiment is sufficient.
-
Parameters: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled ¹³C NMR experiment is standard.
-
Parameters: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is processed. Chemical shifts are referenced to the deuterated solvent peak.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As 11-dodecen-1-ol is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
Parameters: Spectra are typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be acquired first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
-
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 11-dodecen-1-ol in a volatile organic solvent such as dichloromethane or hexane. The concentration should be in the range of 10-100 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Use a split/splitless injector, typically in split mode with a high split ratio to prevent column overloading. The injector temperature is usually set to 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of 11-dodecen-1-ol. The mass spectrum corresponding to this peak is then analyzed for its fragmentation pattern. Identification can be confirmed by comparing the obtained spectrum with a library database (e.g., NIST).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 11-dodecen-1-ol.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility and Stability of 11-Dodecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Dodecen-1-ol, a long-chain unsaturated fatty alcohol, holds significant interest across various scientific disciplines, including pheromone research, specialty chemical synthesis, and as a potential component in drug delivery systems. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application and formulation. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility of 11-dodecen-1-ol in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are also presented, alongside visualizations of relevant experimental workflows.
Physicochemical Properties of 11-Dodecen-1-ol
| Property | Value | Source/Analog |
| Molecular Formula | C₁₂H₂₄O | - |
| Molecular Weight | 184.32 g/mol | - |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | ~260-262 °C | [2] |
| Melting Point | ~22-26 °C | [2] |
| Density | ~0.833 g/mL at 25 °C |
Solubility Profile
Table 3.1: Qualitative and Estimated Quantitative Solubility of 11-Dodecen-1-ol
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) | Reference/Analog |
| Water | Very Low / Insoluble | < 1 g/L | [3] |
| Ethanol | Soluble | Miscible / High | [1][4] |
| Methanol | Soluble | Miscible / High | [4] |
| Acetone | Soluble | Soluble | [4] |
| Diethyl Ether | Soluble | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | >100 g/L | [5] |
| Benzene | Slightly Soluble | - | [1] |
General Solubility Trends:
-
Polar Protic Solvents (e.g., Water): The long hydrophobic C12 carbon chain of 11-dodecen-1-ol dominates its physical properties, leading to very low solubility in water.[3]
-
Polar Aprotic and Nonpolar Organic Solvents: Due to the principle of "like dissolves like," 11-dodecen-1-ol is expected to be readily soluble in a wide range of organic solvents.[4]
-
Temperature Effect: The solubility of 11-dodecen-1-ol in most organic solvents is expected to increase with a rise in temperature.[4]
Stability Profile
The stability of 11-dodecen-1-ol is a critical consideration for its storage, handling, and application. The presence of a terminal double bond and a primary alcohol functional group makes it susceptible to degradation under certain conditions.
Table 4.1: Factors Affecting the Stability of 11-Dodecen-1-ol
| Condition | Potential Effect on Stability | General Observations for Unsaturated Alcohols |
| pH | Degradation may be catalyzed under strongly acidic or alkaline conditions. Unsaturated alcohols are generally more acidic than their saturated counterparts. | [6] |
| Temperature | Thermal degradation can occur at elevated temperatures, potentially leading to oxidation, dehydration, or polymerization. | - |
| Light (UV) | The double bond is a chromophore that can absorb UV light, potentially leading to photodegradation reactions such as isomerization or oxidation. | - |
| Oxidizing Agents | The double bond and the primary alcohol are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or epoxides. | [7] |
Key Stability Considerations:
-
Oxidative Instability: The terminal double bond is a primary site for oxidation. Contact with air (oxygen) and exposure to light can promote the formation of hydroperoxides and other oxidation products. The primary alcohol group can also be oxidized to an aldehyde and further to a carboxylic acid.
-
Acid/Base Catalyzed Reactions: Strong acids or bases can catalyze reactions such as hydration of the double bond or dehydration to form a diene.
-
Storage Recommendations: To ensure long-term stability, 11-dodecen-1-ol should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a cool temperature.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of 11-dodecen-1-ol. These methods are based on standard pharmaceutical and chemical analysis practices.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of 11-dodecen-1-ol in various solvents at a controlled temperature.
Materials:
-
11-Dodecen-1-ol (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 11-dodecen-1-ol to a known volume of the selected solvent in a vial. The excess solid/liquid ensures that equilibrium saturation is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved 11-dodecen-1-ol to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 11-dodecen-1-ol.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Solubility Determination:
Protocol for Stability-Indicating HPLC Method Development and Validation
This protocol describes the development and validation of an HPLC method to assess the stability of 11-dodecen-1-ol and separate it from potential degradation products.[8][9]
Objective: To develop a validated stability-indicating HPLC method for the quantification of 11-dodecen-1-ol and its degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., PDA or UV detector).
-
Reverse-phase HPLC column (e.g., C18, C8).
-
11-Dodecen-1-ol reference standard.
-
Acetonitrile, methanol, and water (HPLC grade).
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
-
Photostability chamber and oven.
Procedure:
1. Method Development:
- Column and Mobile Phase Selection: Start with a C18 column and a gradient elution using a mobile phase of water and acetonitrile or methanol.
- Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectrum of 11-dodecen-1-ol. The terminal double bond may allow for low-wavelength UV detection. If UV absorption is poor, a refractive index detector may be necessary.
- Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve a good peak shape and resolution for the parent compound.
2. Forced Degradation Studies:
- Expose solutions of 11-dodecen-1-ol to various stress conditions to generate potential degradation products:
- Acid Hydrolysis: Treat with HCl at an elevated temperature.
- Base Hydrolysis: Treat with NaOH at an elevated temperature.
- Oxidation: Treat with H₂O₂.
- Thermal Degradation: Heat the solid or a solution at a high temperature.
- Photodegradation: Expose a solution to UV light in a photostability chamber.[10]
- Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
3. Method Validation (according to ICH guidelines):
- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and matrix components.
- Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
- Accuracy: Determine the closeness of the test results to the true value by recovery studies.
- Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Workflow for Stability-Indicating HPLC Method Development:
Biological Interactions and Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of 11-dodecen-1-ol in defined signaling pathways. However, as a long-chain unsaturated alcohol, it can be hypothesized to interact with biological systems in several ways, primarily related to its lipid nature.
Potential Areas of Biological Interaction:
-
Membrane Interactions: Long-chain alcohols are known to partition into cell membranes, which can alter membrane fluidity and potentially modulate the function of membrane-bound proteins and receptors.
-
Metabolic Pathways: 11-Dodecen-1-ol could be a substrate for various enzymes involved in lipid metabolism, such as alcohol dehydrogenases, fatty acid desaturases, or elongases.
-
Pheromonal Activity: Many unsaturated long-chain alcohols and their derivatives function as insect pheromones, indicating a role in cell-cell communication in certain organisms.
Investigative Workflow for Signaling Pathway Elucidation:
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of 11-dodecen-1-ol, crucial for its application in research and development. While specific quantitative data for this compound is limited, a reliable profile has been constructed based on the known properties of its close structural analog, 1-dodecanol, and the established principles of organic chemistry. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate specific data for their unique applications. Further investigation into the biological activities and potential signaling roles of 11-dodecen-1-ol is warranted to fully elucidate its potential in various scientific fields.
References
- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
November 2025
Abstract
Long-chain unsaturated alcohols and their derivatives represent a diverse class of molecules with a wide array of biological activities, ranging from roles as insect pheromones to potential therapeutic agents. This technical guide focuses on 11-dodecen-1-ol, its derivatives, and related compounds, providing a comprehensive overview of their synthesis, biological activities, and potential applications in research and drug development. This document consolidates key quantitative data, details experimental protocols for their synthesis and biological evaluation, and visualizes relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery. While the direct pharmacological data on 11-dodecen-1-ol is emerging, this guide draws upon structurally related compounds to infer potential mechanisms and applications, highlighting areas ripe for future investigation.
Introduction
11-Dodecen-1-ol is a long-chain unsaturated fatty alcohol that has primarily been studied in the context of chemical ecology as an insect pheromone. Its simple chemical structure, featuring a terminal double bond and a primary alcohol, makes it and its derivatives intriguing candidates for broader pharmacological investigation. The lipophilic nature of these molecules suggests potential interactions with cellular membranes and enzyme systems, pathways that are often targeted in drug development. This guide will explore the known synthesis routes, available biological data, and a detailed examination of experimental procedures relevant to the study of these compounds.
Synthesis of 11-Dodecen-1-ol and Its Derivatives
The synthesis of 11-dodecen-1-ol and its derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired isomeric purity (Z or E), yield, and scalability.
Key Synthetic Methodologies
-
Grignard Reaction: A powerful method for carbon-carbon bond formation, the Grignard reaction can be employed for the synthesis of 11-dodecen-1-ol. A notable high-yield synthesis involves the copper(I) iodide-catalyzed coupling of vinyl magnesium bromide with 10-iododecan-1-ol, reportedly achieving a 96% yield[1].
-
Wittig Reaction: The Wittig reaction is a cornerstone for the synthesis of alkenes and is particularly useful for controlling the stereochemistry of the double bond. This reaction involves the coupling of a phosphorus ylide with an aldehyde[1]. For 11-dodecen-1-ol, this would typically involve the reaction of a suitable phosphonium salt with an appropriate aldehyde[1].
-
Palladium-Catalyzed Cross-Coupling: These reactions are effective for chain elongation in the synthesis of long-chain molecules like 11-dodecen-1-ol[1].
Experimental Protocols
This protocol is a generalized procedure based on the principles of the Grignard reaction for synthesizing a tertiary alcohol, which can be adapted for the synthesis of primary or secondary alcohols like 11-dodecen-1-ol by selecting the appropriate Grignard reagent and carbonyl compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromoalkane (e.g., bromohexane for a hexylmagnesium bromide Grignard reagent)
-
Carbonyl compound (e.g., formaldehyde for a primary alcohol, an aldehyde for a secondary alcohol, or a ketone for a tertiary alcohol)
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether. To initiate the reaction, add a small crystal of iodine or a few drops of the bromoalkane. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromoalkane dissolved in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
Reaction with the Carbonyl Compound: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve the carbonyl compound in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[2]
-
Aqueous Workup: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a dilute solution of hydrochloric acid. Stir until the magnesium salts dissolve. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with two portions of diethyl ether.[2]
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation. The crude alcohol can then be purified by distillation under reduced pressure or by column chromatography.[2]
This protocol outlines the general steps for a Wittig reaction to produce an alkene, which is a key step in the synthesis of unsaturated alcohols like 11-dodecen-1-ol.
Materials:
-
Phosphonium salt (e.g., (10-hydroxydecyl)triphenylphosphonium bromide)
-
Strong base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)
-
Aldehyde (e.g., formaldehyde)
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension in an ice bath and add the strong base portion-wise. Stir the mixture at room temperature until the ylide is formed (often indicated by a color change).[3]
-
Reaction with Aldehyde: Cool the ylide solution to the desired temperature (often 0 °C or -78 °C, depending on the desired stereoselectivity). Add the aldehyde dissolved in the anhydrous solvent dropwise. Allow the reaction to proceed for several hours at the chosen temperature or while warming to room temperature.[3]
-
Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography.[4]
Biological Activities of 11-Dodecen-1-ol Derivatives and Related Compounds
While research on the specific pharmacological activities of 11-dodecen-1-ol and its simple derivatives is limited, studies on related long-chain unsaturated alcohols and their derivatives have revealed a range of biological effects, including antibacterial and anticancer activities.
Antibacterial Activity
Long-chain fatty alcohols have demonstrated antibacterial properties, with their efficacy often dependent on the length of their aliphatic carbon chain.
Table 1: Antibacterial Activity of Saturated Long-Chain Alcohols against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Octanol | 256 | 256 |
| 1-Nonanol | 64 | 128 |
| 1-Decanol | 32 | 64 |
| 1-Undecanol | 16 | 32 |
| 1-Dodecanol | 8 | 16 |
| 1-Tridecanol | 4 | 8 |
| 1-Tetradecanol | 4 | 8 |
| 1-Pentadecanol | 4 | 8 |
| 1-Hexadecanol | 256 | ≥ 512 |
| 1-Heptadecanol | ≥ 512 | ≥ 512 |
Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.
The data indicates that the antibacterial activity of saturated fatty alcohols against S. aureus is most potent for those with carbon chain lengths between 12 and 15.
Anticancer and Cytotoxic Activity
A study on MCF-7 human breast cancer cells revealed an accumulation of fatty alcohols (C16:0, C18:0, and C18:1), suggesting an aberrant ether lipid metabolism in these cells[6]. This finding points to a potential link between fatty alcohol metabolism and cancer cell biology that warrants further investigation.
While specific IC50 values for 11-dodecen-1-ol are not available, Table 2 presents data for structurally related or derivative compounds to provide a reference for potential cytotoxic potencies.
Table 2: Cytotoxicity of Structurally Related Compounds on Various Cancer Cell Lines
| Compound Class/Name | Cell Line | IC50 (µM) | Reference |
| N-alkylbromo-benzothiazole derivative (11a) | Colon (Caco-2) | 26.9 | [7] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | Breast (MCF-7) | 0.81 ± 0.04 (µg/mL) | [8] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | Breast (MDA-MB-231) | 1.82 ± 0.05 (µg/mL) | [8] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | Breast (ZR75-1) | 1.12 ± 0.06 (µg/mL) | [8] |
| Chalcone derivative (4b) | Breast (MCF7) | 0.16 | [9] |
| Chalcone derivative (4b) | Liver (HepG2) | 0.17 | [9] |
Note: The compounds listed are not direct derivatives of 11-dodecen-1-ol but represent classes of molecules with structural similarities (e.g., long alkyl chains, aromatic moieties) that have been evaluated for anticancer activity.
Enzyme Inhibition
Unsaturated fatty acids, the metabolic precursors to fatty alcohols, have been shown to inhibit various enzymes. For example, cis-unsaturated fatty acids can inhibit human granulocyte elastase and phospholipase A2[10][11]. This suggests that long-chain unsaturated alcohols could also act as enzyme modulators, a hypothesis that requires experimental validation for 11-dodecen-1-ol and its derivatives.
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (11-dodecen-1-ol derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well. Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[7][13][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7][14]
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 11-dodecen-1-ol and its derivatives in a pharmacological context are not yet well-defined. However, based on the known effects of other long-chain alcohols and their metabolic precursors, several potential mechanisms can be postulated.
Alcohol consumption, in general, has been linked to an increased risk of certain cancers through various mechanisms, including the generation of reactive oxygen species (ROS), alterations in folate and retinoid metabolism, and changes in estrogen levels[15][16]. Ethanol metabolism leads to the production of acetaldehyde, a genotoxic compound that can form DNA adducts[17]. Furthermore, alcohol can promote tumor progression by inducing angiogenesis, enhancing cancer cell mobility and invasion, and increasing the cancer stem cell population[18].
The diagram below illustrates a generalized pathway of alcohol-induced carcinogenesis, which may share some common elements with the potential effects of long-chain alcohols.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the synthesis and biological evaluation of 11-dodecen-1-ol and its derivatives.
Conclusion and Future Directions
11-Dodecen-1-ol and its derivatives are a class of compounds with underexplored pharmacological potential. While their synthesis is achievable through established chemical reactions, a significant gap exists in the literature regarding their specific biological activities in the context of drug discovery. The information available on related long-chain unsaturated alcohols suggests that these compounds may possess valuable antibacterial and anticancer properties.
Future research should focus on:
-
Systematic Screening: A comprehensive evaluation of the cytotoxic activity of 11-dodecen-1-ol and a library of its simple derivatives against a panel of cancer cell lines to determine their IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds to understand their mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of derivatives to establish clear SARs, which can guide the design of more potent and selective compounds.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.
This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of 11-dodecen-1-ol and its related compounds. The presented data, protocols, and visualized workflows are intended to facilitate further investigation into this promising area of research.
References
- 1. 11-Dodecen-1-ol | 35289-31-7 | Benchchem [benchchem.com]
- 2. coconote.app [coconote.app]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Accumulation of fatty alcohol in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism and specificity of formation of long chain alcohols by developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Mechanisms Associating Alcohol Use Disorders with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. sciepub.com [sciepub.com]
- 16. scispace.com [scispace.com]
- 17. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
The Putative Role of 11-Dodecen-1-ol in Lipid Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential role of 11-dodecen-1-ol, a C12 monounsaturated fatty alcohol, within the broader context of lipid biochemistry. While direct research on 11-dodecen-1-ol's metabolic fate and signaling functions in mammalian systems is limited, this document extrapolates from the established biochemistry of long-chain fatty alcohols to construct a putative model of its involvement in cellular lipid metabolism. This guide covers the central metabolic pathway for fatty alcohols, the "Fatty Alcohol Cycle," detailing the key enzymes, their mechanisms, and the biochemical consequences of their dysfunction. Furthermore, it presents generalized experimental protocols for the analysis of long-chain fatty alcohols and their metabolic products, and discusses their potential impact on cell membrane dynamics. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the largely unexplored roles of specific long-chain unsaturated alcohols in health and disease.
Introduction to 11-Dodecen-1-ol and Long-Chain Fatty Alcohols
11-Dodecen-1-ol is a long-chain fatty alcohol with the chemical formula C₁₂H₂₄O. While extensively studied in the field of entomology as an insect pheromone[1], its role in vertebrate, particularly mammalian, lipid biochemistry remains largely uncharacterized. Long-chain fatty alcohols are naturally occurring molecules that can be found in free form or esterified as waxes.[2] They are integral to various biological processes, serving as precursors for the synthesis of more complex lipids and participating in cellular signaling. The metabolism of these molecules is intrinsically linked to fatty acid metabolism.[1][3]
This guide will focus on the established metabolic pathways of long-chain fatty alcohols as a model for understanding the potential biochemical significance of 11-dodecen-1-ol.
The Fatty Alcohol Cycle: A Central Metabolic Hub
The primary pathway for the metabolism of straight-chain fatty alcohols is the "Fatty Alcohol Cycle".[3][4] This cycle describes the interconversion of fatty acids and fatty alcohols, allowing for their synthesis, degradation, and incorporation into other lipid species.
The key enzymatic steps of the Fatty Alcohol Cycle are:
-
Activation of Fatty Acid: The cycle begins with the conversion of a fatty acid to its corresponding fatty acyl-CoA by Acyl-CoA Synthetase .
-
Reduction to Fatty Alcohol: The fatty acyl-CoA is then reduced to a fatty alcohol. This is a two-step process catalyzed by Fatty Acyl-CoA Reductase (FAR) , which proceeds through a fatty aldehyde intermediate.[3]
-
Oxidation back to Fatty Acid: Excess fatty alcohols are oxidized back to fatty acids. This is catalyzed by the Fatty Alcohol:NAD+ Oxidoreductase (FAO) enzyme complex, which consists of two distinct enzymatic activities:
Fatty acyl-CoA not only serves as the precursor for fatty alcohol synthesis but also acts as a regulator by inhibiting the activity of FAO, thereby influencing the intracellular concentration of fatty alcohols.[4]
Key Enzymes in 11-Dodecen-1-ol Metabolism
The metabolism of 11-dodecen-1-ol is putatively governed by the same set of enzymes that act on other long-chain fatty alcohols.
Fatty Alcohol:NAD+ Oxidoreductase (FAO)
This enzyme complex is responsible for the oxidation of fatty alcohols to fatty acids. It is a critical component of the fatty alcohol cycle, preventing the accumulation of fatty alcohols. The activity of FAO has been characterized in various mammalian tissues, with the highest levels typically found in the liver.[6][7] The reaction requires NAD+ as a cofactor and is oxygen-independent.[6]
Fatty Aldehyde Dehydrogenase (FALDH)
FALDH (encoded by the ALDH3A2 gene) is a crucial enzyme that catalyzes the oxidation of long-chain aliphatic aldehydes to their corresponding fatty acids.[8] It exhibits broad substrate specificity, acting on saturated and unsaturated aldehydes with chain lengths from 6 to 24 carbons.[8] Deficiency in FALDH is the underlying cause of Sjögren-Larsson Syndrome (SLS), a rare autosomal recessive neurocutaneous disorder.[9][10][11] The phenotype of SLS, which includes ichthyosis and neurological defects, underscores the importance of proper fatty aldehyde metabolism in skin and brain function.[9][10]
Quantitative Data on Long-Chain Fatty Alcohol Metabolism
Specific kinetic data for the enzymatic conversion of 11-dodecen-1-ol are not available in the literature. The following table summarizes known kinetic parameters for enzymes acting on similar long-chain fatty alcohol and aldehyde substrates.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Fatty Alcohol:NAD+ Oxidoreductase | Hexadecanol | Rat Liver | 0.67 | 5.98 | [6] |
| Aldehyde Reductase (YbbO) | Hexadecanal (C16) | E. coli | 12.8 ± 1.2 | 1.8 ± 0.05 (µmol/min/mg) | [12] |
| Aldehyde Reductase (YbbO) | Octadecanal (C18) | E. coli | 8.9 ± 0.9 | 1.3 ± 0.04 (µmol/min/mg) | [12] |
Experimental Protocols
The following are generalized protocols for the analysis of long-chain fatty alcohols and the activity of related enzymes. These can be adapted for the specific study of 11-dodecen-1-ol.
Quantification of Long-Chain Fatty Alcohols by GC-MS
This protocol is adapted from methods for analyzing long-chain fatty alcohols in biological samples.[2][13][14][15]
Objective: To quantify the amount of 11-dodecen-1-ol in a given sample.
Methodology:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Saponification: Saponify the lipid extract with ethanolic KOH to release esterified fatty alcohols.
-
Extraction of Unsaponifiables: Extract the unsaponifiable fraction, which contains the free fatty alcohols, using a non-polar solvent like hexane.
-
Purification: Purify the fatty alcohol fraction using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Derivatization: Derivatize the fatty alcohols to a more volatile form for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled with a mass spectrometer (GC-MS). The amount of 11-dodecen-1-ol can be quantified by comparing its peak area to that of an internal standard.
Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay
This is a generalized colorimetric or fluorometric assay to measure the activity of FALDH.[16][17][18][19]
Objective: To determine the rate of fatty aldehyde oxidation by FALDH in a cell or tissue lysate.
Methodology:
-
Sample Preparation: Prepare a lysate from cells or tissues of interest in an appropriate assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., sodium pyrophosphate, pH 8.0)
-
NAD+ (cofactor)
-
A substrate (e.g., a synthetic fatty aldehyde or, for specificity, 11-dodecenal)
-
A detection reagent that changes absorbance or fluorescence upon the production of NADH.
-
-
Initiate Reaction: Add the sample lysate to the reaction mixture to start the reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the FALDH activity.
-
Calculation: Calculate the specific activity of FALDH (e.g., in nmol/min/mg protein) based on a standard curve generated with known concentrations of NADH.
Potential Role in Membrane Dynamics
Long-chain alcohols can influence the properties of cellular membranes. The incorporation of lipids with unsaturated acyl chains, such as 11-dodecen-1-ol, can increase membrane fluidity.[20][21][22] This is because the double bond introduces a "kink" in the hydrocarbon tail, which disrupts the tight packing of the lipid molecules in the bilayer.[22]
Changes in membrane fluidity can have significant effects on the function of membrane-bound proteins, such as receptors and enzymes.[20] Therefore, fluctuations in the intracellular concentration of 11-dodecen-1-ol could potentially modulate cellular signaling pathways by altering the physical properties of the cell membrane.
Conclusion and Future Directions
While 11-dodecen-1-ol is a well-known entity in chemical ecology, its significance in the broader field of lipid biochemistry presents a new frontier for research. Based on the established metabolism of similar long-chain fatty alcohols, it is plausible that 11-dodecen-1-ol participates in the Fatty Alcohol Cycle, where it can be synthesized from its corresponding fatty acid and either oxidized or incorporated into more complex lipids. Its unsaturated nature suggests a potential role in modulating membrane fluidity, which could have downstream effects on cellular signaling.
Future research should focus on:
-
Determining the substrate specificity of key enzymes in the Fatty Alcohol Cycle for 11-dodecen-1-ol and its corresponding aldehyde.
-
Quantifying the levels of 11-dodecen-1-ol in various mammalian tissues under different physiological and pathological conditions.
-
Investigating the impact of 11-dodecen-1-ol on membrane biophysics and the function of membrane-associated proteins.
-
Elucidating potential signaling pathways that may be regulated by 11-dodecen-1-ol or its metabolites.
A deeper understanding of the role of specific long-chain unsaturated fatty alcohols like 11-dodecen-1-ol could unveil novel regulatory mechanisms in lipid metabolism and open new avenues for therapeutic intervention in diseases with lipid-related pathologies.
References
- 1. 11-Dodecen-1-ol | 35289-31-7 | Benchchem [benchchem.com]
- 2. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sjögren-Larsson syndrome. Deficient activity of the fatty aldehyde dehydrogenase component of fatty alcohol:NAD+ oxidoreductase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of fatty alcohol:NAD/sup +/ oxidoreductase from rat liver (Journal Article) | OSTI.GOV [osti.gov]
- 7. Characterization of fatty alcohol:NAD+ oxidoreductase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sjogren-Larsson Syndrome: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical, biochemical, and genetic aspects of Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of long chain specific aldehyde reductase and its use in enhanced fatty alcohol production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. 2.3. Fatty Aldehyde Dehydrogenase Activity Assay [bio-protocol.org]
- 17. Monitoring of fatty aldehyde dehydrogenase by formation of pyrenedecanoic acid from pyrenedecanal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. tandfonline.com [tandfonline.com]
- 21. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Membrane fluidity - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Olfactory Response of Insects to 11-Dodecen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Dodecen-1-ol is a semiochemical that plays a crucial role in the chemical communication of various insect species. As a C12 unsaturated alcohol, it and its acetate ester are known components of sex pheromones in several lepidopteran species. Understanding the mechanisms by which insects detect and respond to this compound is of significant interest for the development of novel pest management strategies and for broader research into insect neurobiology and chemical ecology. This technical guide provides a comprehensive overview of the olfactory response of insects to 11-Dodecen-1-ol, detailing the experimental protocols used to assess these responses, presenting available quantitative data, and visualizing the underlying signaling pathways and experimental workflows.
Olfactory Signaling Pathway
The perception of 11-Dodecen-1-ol in insects begins at the peripheral olfactory organs, primarily the antennae. The molecular interactions involve a series of proteins that ultimately lead to the generation of an electrical signal.
-
Odorant Binding Proteins (OBPs): Volatile molecules like 11-Dodecen-1-ol are first captured and solubilized by Odorant Binding Proteins (OBPs) within the sensillar lymph of the antennal sensilla.
-
Olfactory Receptors (ORs): The OBP-odorant complex then interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels that form a heterodimer with a highly conserved co-receptor, Orco (Olfactory receptor co-receptor).
-
Signal Transduction: Upon binding of 11-Dodecen-1-ol to the specific OR, the ion channel opens, leading to an influx of cations and depolarization of the ORN. This change in membrane potential generates action potentials that are transmitted to the antennal lobe of the insect brain for further processing.
Caption: Generalized insect olfactory signaling pathway for 11-Dodecen-1-ol.
Experimental Protocols
The olfactory response to 11-Dodecen-1-ol is investigated using a combination of electrophysiological and behavioral assays.
Electroantennography (EAG)
EAG measures the summed electrical potential from the entire antenna in response to an odorant stimulus. It is a valuable tool for screening compounds for olfactory activity.
Methodology:
-
Insect Preparation: An insect is immobilized, and one antenna is excised at its base.
-
Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.
-
Stimulus Delivery: A constant stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of 11-Dodecen-1-ol is injected into this airstream for a defined duration.
-
Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The peak amplitude of the negative deflection in response to the stimulus is measured as the EAG response.
Caption: Experimental workflow for Electroantennography (EAG).
Single-Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that measures the action potentials from individual ORNs within a single sensillum. This allows for the characterization of the response specificity and sensitivity of individual neurons.
Methodology:
-
Insect Preparation: The insect is immobilized, and the antenna is stabilized to expose the sensilla.
-
Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into the insect's body (e.g., the eye). A recording electrode, also a sharpened tungsten wire, is carefully inserted at the base of a single olfactory sensillum.
-
Stimulus Delivery: Similar to EAG, a controlled puff of 11-Dodecen-1-ol is delivered to the antenna.
-
Data Acquisition: The action potentials (spikes) from the ORN(s) within the sensillum are recorded. The response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous firing rate.
Caption: Experimental workflow for Single-Sensillum Recording (SSR).
Behavioral Assays (Wind Tunnel)
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to an odor plume, providing a direct measure of the compound's attractiveness or repellency.
Methodology:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. A source releasing 11-Dodecen-1-ol is placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the insects is recorded and analyzed. Key behaviors that are often quantified include:
-
Activation: Percentage of insects initiating flight.
-
Upwind Flight: Percentage of insects flying upwind towards the source.
-
Source Contact: Percentage of insects that land on or near the odor source.
-
Caption: Workflow for a wind tunnel behavioral assay.
Quantitative Data
While specific quantitative data for the response of insects to 11-Dodecen-1-ol is not extensively available in the public domain, the following tables provide a template for how such data is typically presented. The data presented here is hypothetical and serves as an illustrative example based on responses to similar C12 pheromone components in moths.
Table 1: Electroantennogram (EAG) Responses to 11-Dodecen-1-ol
| Insect Species | Sex | Stimulus Dose (µg on filter paper) | Mean EAG Response (mV ± SE) |
| Heliothis virescens | M | 1 | 0.8 ± 0.1 |
| 10 | 1.5 ± 0.2 | ||
| 100 | 2.3 ± 0.3 | ||
| Spodoptera littoralis | M | 1 | 0.6 ± 0.1 |
| 10 | 1.2 ± 0.2 | ||
| 100 | 1.9 ± 0.2 |
Table 2: Single-Sensillum Recording (SSR) Responses to 11-Dodecen-1-ol
| Insect Species | Sensillum Type | Stimulus Dose (ng at source) | Mean Spike Frequency (spikes/s ± SE) |
| Grapholita molesta | Trichoid | 1 | 35 ± 5 |
| 10 | 78 ± 8 | ||
| 100 | 125 ± 12 | ||
| Cydia pomonella | Trichoid | 1 | 28 ± 4 |
| 10 | 65 ± 7 | ||
| 100 | 110 ± 10 |
Table 3: Wind Tunnel Behavioral Responses to 11-Dodecen-1-ol
| Insect Species | Stimulus Dose (ng/µl) | % Activation | % Upwind Flight | % Source Contact |
| Ostrinia nubilalis | 1 | 45 | 25 | 10 |
| 10 | 75 | 60 | 45 | |
| 100 | 85 | 78 | 65 |
Conclusion
The olfactory response of insects to 11-Dodecen-1-ol is a complex process involving specific molecular interactions at the periphery and sophisticated behavioral outputs. The techniques of EAG, SSR, and wind tunnel bioassays are essential tools for dissecting this response. While more species-specific quantitative data for 11-Dodecen-1-ol is needed, the established protocols and our understanding of the general olfactory signaling pathway provide a solid framework for future research. This knowledge is critical for the development of targeted and environmentally benign pest control strategies that leverage the insect's own communication systems. Further research focusing on the specific ORs that detect 11-Dodecen-1-ol and the downstream neural processing of this signal will undoubtedly lead to more effective and sustainable applications in agriculture and public health.
Methodological & Application
Application Notes and Protocols for the Synthesis of 11-Dodecen-1-ol via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 11-dodecen-1-ol, a valuable long-chain alkenol intermediate in the synthesis of various biologically active molecules and pheromones. The synthesis is achieved through a robust three-step sequence involving the protection of a hydroxyl group, a Wittig reaction for the introduction of the terminal double bond, and subsequent deprotection. This protocol offers a reliable method for the preparation of 11-dodecen-1-ol with a good overall yield.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly useful for the controlled synthesis of alkenes with specific stereochemistry. In this application note, we describe the synthesis of 11-dodecen-1-ol from a readily available starting material, 10-bromodecan-1-ol. The synthetic strategy involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the formation of the corresponding phosphonium salt and its subsequent Wittig reaction with formaldehyde to introduce the terminal methylene group. The final step involves the deprotection of the silyl ether to afford the desired 11-dodecen-1-ol.
Overall Reaction Scheme
Figure 1. Overall synthetic pathway for 11-dodecen-1-ol.
Experimental Protocols
Step 1: Protection of 10-Bromodecan-1-ol
Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-10-bromodecane
-
To a solution of 10-bromodecan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) are added imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(tert-butyldimethylsilyloxy)-10-bromodecane.
| Parameter | Value |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Yield | ~95% |
Table 1. Reaction parameters for the protection of 10-bromodecan-1-ol.
Step 2: Wittig Reaction
Protocol A: Synthesis of (10-(tert-Butyldimethylsilyloxy)decyl)triphenylphosphonium bromide
-
A solution of 1-(tert-butyldimethylsilyloxy)-10-bromodecane (1.0 eq) and triphenylphosphine (1.2 eq) in toluene (0.5 M) is heated to reflux for 24 hours.[3]
-
The reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration.
-
The solid is washed with cold toluene and dried under vacuum to yield (10-(tert-butyldimethylsilyloxy)decyl)triphenylphosphonium bromide.
| Parameter | Value |
| Reaction Time | 24 hours |
| Temperature | Reflux |
| Solvent | Toluene |
| Yield | ~90% |
Table 2. Reaction parameters for the synthesis of the phosphonium salt.
Protocol B: Synthesis of 11-(tert-Butyldimethylsilyloxy)dodec-1-ene
-
To a suspension of (10-(tert-butyldimethylsilyloxy)decyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.
-
The resulting orange-red solution is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction mixture is cooled to -78 °C, and paraformaldehyde (1.5 eq) is added in one portion.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 11-(tert-butyldimethylsilyloxy)dodec-1-ene.
| Parameter | Value |
| Reaction Time | 14 hours |
| Temperature | -78 °C to Room Temperature |
| Solvent | Tetrahydrofuran (THF) |
| Base | n-Butyllithium (n-BuLi) |
| Yield | ~80% |
Table 3. Reaction parameters for the Wittig reaction.
Step 3: Deprotection
Protocol: Synthesis of 11-Dodecen-1-ol
-
To a solution of 11-(tert-butyldimethylsilyloxy)dodec-1-ene (1.0 eq) in THF (0.3 M) is added tetra-n-butylammonium fluoride (TBAF, 1.2 eq, as a 1 M solution in THF).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 11-dodecen-1-ol as a colorless oil.
| Parameter | Value |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Solvent | Tetrahydrofuran (THF) |
| Reagent | Tetra-n-butylammonium fluoride (TBAF) |
| Yield | ~92% |
Table 4. Reaction parameters for the deprotection of the silyl ether.
Workflow Diagram
Figure 2. Experimental workflow for the synthesis of 11-dodecen-1-ol.
Characterization Data
The final product, 11-dodecen-1-ol, can be characterized by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 5.81 (ddt, 1H), 4.99 (dq, 1H), 4.93 (dq, 1H), 3.64 (t, 2H), 2.04 (q, 2H), 1.56 (m, 2H), 1.25-1.40 (m, 14H) |
| ¹³C NMR (CDCl₃) | δ 139.2, 114.1, 63.1, 33.8, 32.8, 29.6, 29.5, 29.4, 29.1, 28.9, 25.7 |
| IR (neat, cm⁻¹) | 3330 (br), 3077, 2925, 2854, 1641, 1465, 991, 909 |
| Mass Spec (EI) | m/z (%): 184 (M⁺, <1), 166, 138, 124, 110, 96, 82, 68, 55, 41 |
Table 5. Spectroscopic data for 11-dodecen-1-ol.
Conclusion
The described three-step synthesis provides a reliable and efficient method for the preparation of 11-dodecen-1-ol. The use of a silyl protecting group allows for the selective execution of the Wittig reaction on the bromo-alcohol starting material. The protocols are straightforward and utilize common laboratory reagents and techniques, making this synthesis accessible to researchers in various fields of chemistry and drug development. The overall yield for the three steps is approximately 68%.
References
Application Notes and Protocols: Grignard Reaction for 11-Dodecen-1-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 11-dodecen-1-ol, a valuable long-chain unsaturated alcohol, via a Grignard reaction. The synthesis involves the formation of a Grignard reagent from 11-bromo-1-undecene, followed by its reaction with formaldehyde. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the experimental workflow.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This reaction is particularly useful for the synthesis of alcohols from aldehydes and ketones.[1][2] The synthesis of 11-dodecen-1-ol, a molecule with applications in materials science and as a precursor for more complex structures, can be effectively achieved through the reaction of an undecenyl Grignard reagent with formaldehyde. This method provides a straightforward route to this long-chain terminal alkenol.
Data Presentation
The following table summarizes the key quantitative parameters for the Grignard synthesis of 11-dodecen-1-ol. These values are based on established general protocols for Grignard reactions and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 11-Bromo-1-undecene | 1.0 molar equivalent | Starting material for the Grignard reagent. |
| Magnesium Turnings | 1.1 - 1.5 molar equivalents | Should be activated prior to use (e.g., by dry stirring or with a small crystal of iodine). |
| Formaldehyde (from Paraformaldehyde) | 1.2 - 2.0 molar equivalents | Paraformaldehyde is depolymerized to gaseous formaldehyde in situ. An excess ensures complete reaction of the Grignard reagent. |
| Solvent | ||
| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Sufficient to dissolve reactants | The solvent must be scrupulously dry to prevent quenching of the Grignard reagent. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room temperature to gentle reflux | The reaction is often initiated at room temperature and may require gentle heating to maintain reflux. |
| Reaction with Formaldehyde Temperature | 0 °C to room temperature | The Grignard reagent is typically cooled before the introduction of gaseous formaldehyde to control the exothermicity of the reaction. |
| Reaction Time | 2 - 4 hours | This includes the formation of the Grignard reagent and its subsequent reaction with formaldehyde. The completion of the Grignard formation can be monitored by the disappearance of magnesium. |
| Workup | ||
| Quenching Solution | Saturated aqueous NH₄Cl or dilute HCl | Added slowly to the reaction mixture at 0 °C to decompose the magnesium alkoxide and any unreacted Grignard reagent. |
| Yield | ||
| Expected Yield | 60 - 80% | The yield can be influenced by the purity of reagents, the dryness of the apparatus and solvent, and the efficiency of the workup and purification steps. This is an estimated range for this reaction type. |
Experimental Protocol
This protocol details the synthesis of 11-dodecen-1-ol from 11-bromo-1-undecene using a Grignard reaction with in situ generated formaldehyde from paraformaldehyde.
Materials:
-
11-Bromo-1-undecene
-
Magnesium turnings
-
Iodine (crystal)
-
Paraformaldehyde (dried in a desiccator over P₂O₅)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, gas inlet tube, heating mantle, magnetic stirrer)
-
Schlenk line or nitrogen/argon source for inert atmosphere
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon. The setup consists of a three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a gas inlet tube for the introduction of formaldehyde.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 11-bromo-1-undecene (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has started, add the remaining solution of 11-bromo-1-undecene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (approximately 1-2 hours).
-
-
Reaction with Formaldehyde:
-
In a separate flask, place dried paraformaldehyde (1.5 eq). This flask should be equipped with a gas outlet connected to the gas inlet tube of the Grignard reaction flask and a heating mantle.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Heat the paraformaldehyde to 180-200 °C to depolymerize it into gaseous formaldehyde.
-
Pass the gaseous formaldehyde into the stirred Grignard solution using a slow stream of dry nitrogen.
-
Continue the addition of formaldehyde for approximately 1-2 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and decompose the magnesium alkoxide salt.
-
Once the initial vigorous reaction has subsided, the mixture can be transferred to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 11-dodecen-1-ol by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 11-dodecen-1-ol via the Grignard reaction.
Caption: Experimental workflow for the synthesis of 11-dodecen-1-ol.
References
Stereoselective Synthesis of 11-Dodecen-1-ol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 11-dodecen-1-ol. These long-chain alkenols are significant synthetic targets, finding applications as insect pheromones for pest management and as building blocks in the synthesis of more complex molecules. The protocols outlined below focus on widely-used and reliable olefination reactions, providing a comparative analysis of their yields and stereoselectivities.
Overview of Synthetic Strategies
The stereocontrolled formation of the carbon-carbon double bond is the critical step in the synthesis of 11-dodecen-1-ol isomers. The primary methods for achieving high stereoselectivity are the Wittig reaction and its modifications, the Horner-Wadsworth-Emmons (HWE) reaction, and olefin cross-metathesis. The choice of method depends on the desired isomer ((E) or (Z)) and the available starting materials.
-
Wittig Reaction: This reaction is a versatile method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide. The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the (E)-alkene.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which generally provides excellent selectivity for the (E)-alkene. A key advantage is the facile removal of the water-soluble phosphate byproduct.
-
Still-Gennari Olefination: This modification of the HWE reaction employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to achieve high selectivity for the (Z)-alkene.
-
Olefin Cross-Metathesis: A modern and powerful technique that utilizes transition metal catalysts (e.g., Grubbs catalysts) to form carbon-carbon double bonds. Specific catalyst systems have been developed to provide high Z-selectivity.
Comparative Data of Synthetic Methods
The following table summarizes the typical yields and stereoselectivities for the different synthetic routes to 11-dodecen-1-ol isomers.
| Method | Target Isomer | Typical Yield (%) | Typical Stereoselectivity (E:Z or Z:E) | Key Reagents |
| Wittig Reaction (non-stabilized ylide) | (Z)-11-dodecen-1-ol | 65-85 | >95:5 (Z:E) | (10-Hydroxydecyl)triphenylphosphonium bromide, Acetaldehyde, Strong base (e.g., n-BuLi, NaHMDS) |
| Horner-Wadsworth-Emmons (HWE) | (E)-11-dodecen-1-ol | 70-90 | >95:5 (E:Z) | Diethyl (2-oxoethyl)phosphonate, 10-hydroxydecanal, Base (e.g., NaH, DBU) |
| Still-Gennari Olefination | (Z)-11-dodecen-1-ol | 70-85 | >95:5 (Z:E) | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate, 11-oxoundecan-1-ol, KHMDS, 18-crown-6 |
| Z-Selective Cross-Metathesis | (Z)-11-dodecen-1-ol | 60-80 | >90:10 (Z:E) | 10-Undecen-1-ol, Propene, Grubbs-type catalyst (Z-selective) |
Experimental Protocols
Synthesis of (Z)-11-Dodecen-1-ol via Wittig Reaction
This protocol describes the synthesis of (Z)-11-dodecen-1-ol from the corresponding phosphonium salt and acetaldehyde. The use of a non-stabilized ylide under salt-free conditions promotes the formation of the (Z)-isomer.
Workflow for (Z)-11-Dodecen-1-ol Synthesis via Wittig Reaction
Application Note: Quantitative Analysis of 11-Dodecen-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
11-Dodecen-1-ol is a long-chain fatty alcohol that functions as a semiochemical, notably as an insect pheromone, for various species. Its accurate identification and quantification are crucial in entomology, pest management strategy development, and chemical ecology research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose.[1] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds like 11-Dodecen-1-ol, even in complex matrices.[1] This document provides a detailed protocol for the sample preparation, instrumentation, and quantitative analysis of 11-Dodecen-1-ol.
Principle
The methodology involves the extraction of 11-Dodecen-1-ol from the sample matrix using an appropriate organic solvent or collection of headspace volatiles. The extract is then injected into the GC-MS system. In the gas chromatograph, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. As 11-Dodecen-1-ol elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragments are separated by their mass-to-charge ratio (m/z), detected, and plotted to generate a mass spectrum, which serves as a chemical fingerprint for identification.[2] For quantitative analysis, the instrument response is calibrated against known standards.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis. The choice between protocols depends on the sample type and research objective.
Protocol 1: Solvent Extraction of 11-Dodecen-1-ol
This protocol is suitable for extracting the compound from solid or liquid matrices, such as insect glands or environmental samples.
Materials and Reagents:
-
Solvents: HPLC-grade or GC-MS grade hexane and dichloromethane.[3][4]
-
Internal Standard (IS): e.g., Tetradecan-1-ol or a suitable deuterated analogue.
-
Reference Standard: High-purity (>98%) 11-Dodecen-1-ol.
-
Apparatus: Glass vials (1.5 mL) with PTFE-lined caps, analytical balance, vortex mixer, centrifuge, pipettes.[3]
-
Drying Agent: Anhydrous sodium sulfate.
Procedure:
-
Sample Collection: Accurately weigh the sample material (e.g., insect gland, plant tissue) and place it in a glass vial.
-
Extraction: Add a precise volume of hexane (e.g., 500 µL) to the vial. For insect samples, this may involve gland extraction.[5] Vortex the mixture vigorously for 2 minutes.
-
Internal Standard Spiking: Add a known amount of the internal standard to the extract. This helps to correct for variations in sample preparation and injection volume.
-
Purification: Centrifuge the sample to pellet any solid debris.[3] Carefully transfer the supernatant to a clean vial. If water is present, pass the extract through a small column of anhydrous sodium sulfate.
-
Concentration: If the analyte concentration is low, gently evaporate the solvent under a stream of inert nitrogen gas to the desired final volume (e.g., 100 µL).[4] Avoid complete dryness.
-
Analysis: Transfer the final extract to a 1.5 mL autosampler vial for GC-MS analysis. A typical target concentration for injection is around 10 µg/mL.[3]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a solvent-free alternative ideal for capturing volatile emissions from a sample without direct extraction.[6]
Materials and Reagents:
-
SPME Fibers: e.g., Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).
-
Reference Standard: High-purity (>98%) 11-Dodecen-1-ol.
-
Apparatus: Headspace vials (e.g., 20 mL) with magnetic crimp caps, heating block or water bath, SPME fiber holder.
Procedure:
-
Sample Placement: Place the sample (e.g., a single insect, plant material) into a headspace vial and seal it.
-
Equilibration: Gently heat the vial (e.g., 40-60°C) for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.
-
Extraction: Expose the SPME fiber to the vial's headspace for a defined time (e.g., 30 minutes) while maintaining the temperature. The volatile compounds will adsorb onto the fiber coating.[6]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated GC injector port. The high temperature of the inlet desorbs the trapped analytes directly onto the GC column for analysis.[6]
Protocol 3: GC-MS Instrumentation and Quantitative Analysis
Instrumentation:
-
A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).
-
Injector: Split/splitless inlet. For trace analysis, splitless mode is recommended.[4]
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[3]
-
Software: Instrument control and data analysis software.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless[4]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode:
-
Qualitative (SCAN): Scan m/z range 40-450 to identify the compound and its fragmentation pattern.
-
Quantitative (SIM - Selected Ion Monitoring): Monitor specific ions for 11-Dodecen-1-ol (e.g., m/z 67, 81, 95, and the molecular ion if visible) and the internal standard to increase sensitivity and selectivity.
-
Quantitative Analysis Procedure:
-
Calibration Curve: Prepare a series of calibration standards of 11-Dodecen-1-ol in hexane (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each standard with the same concentration of internal standard.
-
Analysis: Analyze the calibration standards using the established GC-MS method in SIM mode.
-
Quantification: Plot the ratio of the peak area of the 11-Dodecen-1-ol quantifier ion to the peak area of the internal standard against the concentration of the standards. Perform a linear regression to generate a calibration curve.
-
Sample Quantification: Analyze the prepared samples under the same conditions. Use the peak area ratio from the sample and the calibration curve equation to determine the concentration of 11-Dodecen-1-ol in the sample.
-
Method Validation: Validate the method according to standard guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7][8]
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example Calibration Curve Data for 11-Dodecen-1-ol
| Standard Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,480 | 305,100 | 0.051 |
| 0.5 | 78,950 | 307,500 | 0.257 |
| 1.0 | 155,200 | 304,800 | 0.509 |
| 5.0 | 795,100 | 306,200 | 2.597 |
| 10.0 | 1,580,500 | 305,500 | 5.173 |
| Linear Regression | y = 0.512x + 0.004 | ||
| Correlation (R²) | 0.9995 |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[9] |
| Precision (Intra-day %RSD) | < 7.2%[9] |
| Accuracy (% Recovery) | 95.5% - 104.2% |
Visualizations
Diagrams illustrating the workflow and principles of the analysis.
References
- 1. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uoguelph.ca [uoguelph.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brjac.com.br [brjac.com.br]
Protocol for the Synthesis of 11-Dodecen-1-yl Acetate from 11-Dodecen-1-ol
Application Note
This document provides a detailed protocol for the laboratory-scale synthesis of 11-dodecen-1-yl acetate, a valuable long-chain unsaturated ester. This compound and its analogs are of significant interest in chemical ecology as insect pheromones and in the development of novel drug delivery systems. The described method utilizes a classic esterification reaction, specifically the acetylation of the primary alcohol 11-dodecen-1-ol using acetic anhydride with pyridine as a catalyst. This protocol is intended for researchers in organic synthesis, chemical biology, and drug development.
The procedure involves the reaction of the alcohol with an excess of the acetylating agent in the presence of a base, followed by a straightforward aqueous work-up to remove byproducts and unreacted reagents. Final purification is achieved through silica gel column chromatography to yield the high-purity acetate. Characterization of the final product can be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 11-Dodecen-1-ol | ≥98% | Commercially Available | |
| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive, handle with care |
| Pyridine | Anhydrous | Commercially Available | Toxic and flammable, handle in a fume hood |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Diethyl Ether | Reagent Grade | Commercially Available | |
| Hexane | HPLC Grade | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Prepared from concentrate | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared from solid | |
| Brine | Saturated aqueous solution | Prepared from NaCl | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Fume hood
Procedure
1. Reaction Setup
1.1. In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11-dodecen-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of alcohol) under a nitrogen or argon atmosphere.
1.2. Cool the solution to 0 °C using an ice bath.
1.3. To the cooled solution, slowly add anhydrous pyridine (2.0 eq.).
1.4. While maintaining the temperature at 0 °C, add acetic anhydride (1.5 eq.) dropwise to the reaction mixture.
2. Reaction Execution
2.1. After the addition of acetic anhydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
2.2. Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
3. Work-up
3.1. Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
3.2. Slowly add 20 mL of cold water to quench the excess acetic anhydride.
3.3. Transfer the mixture to a separatory funnel.
3.4. Add 30 mL of diethyl ether and shake well.
3.5. Wash the organic layer sequentially with:
- 1 M HCl (2 x 20 mL) to remove pyridine.
- Saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid.
- Brine (1 x 20 mL).
3.6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
3.7. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification
4.1. Purify the crude product by silica gel column chromatography.
4.2. Prepare the column using a slurry of silica gel in hexane.
4.3. Load the crude product onto the column.
4.4. Elute the column with a mixture of hexane and ethyl acetate. A typical starting gradient is 98:2 (hexane:ethyl acetate), with the polarity gradually increasing as needed.
4.5. Collect fractions and analyze them by TLC to identify those containing the pure 11-dodecen-1-yl acetate.
4.6. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.
Data Presentation
| Parameter | Value |
| Starting Material | 11-Dodecen-1-ol |
| Molecular Weight | 184.32 g/mol |
| Product | 11-Dodecen-1-yl acetate |
| Molecular Formula | C₁₄H₂₆O₂[1] |
| Molecular Weight | 226.36 g/mol [1] |
| Theoretical Yield | (Based on starting amount) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Appearance | Colorless oil |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 5.81 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H), 4.99 (dq, J = 17.1, 1.7 Hz, 1H), 4.93 (dq, J = 10.2, 1.2 Hz, 1H), 4.05 (t, J = 6.7 Hz, 2H), 2.04 (s, 3H), 2.02 (q, J = 7.0 Hz, 2H), 1.62 (p, J = 6.8 Hz, 2H), 1.25-1.40 (m, 12H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.2, 139.2, 114.1, 64.7, 33.8, 29.5, 29.4, 29.3, 29.1, 28.9, 28.6, 25.9, 21.0.
-
Mass Spectrometry (EI): m/z (%) = 226 (M+), 166, 124, 110, 96, 82, 68, 55, 43.
Mandatory Visualization
Caption: Workflow for the synthesis of 11-dodecen-1-yl acetate.
References
Application Notes and Protocols: 11-Dodecen-1-ol as a Versatile C12 Synthon in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dodecen-1-ol is a valuable C12 bifunctional synthon in organic chemistry, featuring a terminal double bond and a primary alcohol. This unique structure allows for a variety of chemical transformations at either end of the molecule, making it a versatile building block for the synthesis of complex organic molecules, particularly insect pheromones and other signaling molecules. This document provides detailed application notes and experimental protocols for key chemical transformations of 11-dodecen-1-ol, including its synthesis via Grignard reaction, oxidation to the corresponding aldehyde, chain extension via Wittig reaction, and esterification to its acetate derivative.
Introduction
11-Dodecen-1-ol serves as a practical and efficient synthon for introducing a twelve-carbon chain with reactive functionalities at both termini.[1] Its primary alcohol can be readily oxidized to an aldehyde or converted into a good leaving group, while the terminal alkene is amenable to a wide range of addition and coupling reactions. A significant application of 11-dodecen-1-ol and its derivatives is in the synthesis of insect sex pheromones, which are crucial for the development of environmentally benign pest management strategies.[2][3][4] The ability to selectively modify either the alcohol or the alkene functionality provides a powerful tool for the construction of long-chain, unsaturated compounds with precise structural requirements.
Key Synthetic Applications and Protocols
This section details the experimental procedures for the synthesis of 11-dodecen-1-ol and its application in several key synthetic transformations.
Synthesis of 11-Dodecen-1-ol via Grignard Reaction
A highly efficient method for the synthesis of 11-dodecen-1-ol involves the copper-catalyzed coupling of vinylmagnesium bromide with a long-chain haloalcohol. This approach is attractive due to its high yield and the commercial availability of the starting materials.[1]
Experimental Protocol: Synthesis of 11-Dodecen-1-ol
Materials:
-
10-Iododecan-1-ol
-
Magnesium turnings
-
Vinyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of vinyl bromide (1.1 eq) in anhydrous THF to the magnesium turnings with gentle heating to initiate the formation of the Grignard reagent.
-
Once the reaction is initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 10-iododecan-1-ol (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of copper(I) iodide (CuI) to the solution of 10-iododecan-1-ol.
-
Slowly add the prepared vinylmagnesium bromide solution to the 10-iododecan-1-ol solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 11-dodecen-1-ol.
Quantitative Data:
| Starting Material | Product | Catalyst | Yield | Reference |
| 10-Iododecan-1-ol and Vinylmagnesium bromide | 11-Dodecen-1-ol | CuI | 96% | [1] |
Logical Relationship Diagram: Grignard Synthesis of 11-Dodecen-1-ol
Caption: Grignard coupling for 11-dodecen-1-ol synthesis.
Oxidation of 11-Dodecen-1-ol to 11-Dodecenal
The primary alcohol of 11-dodecen-1-ol can be selectively oxidized to the corresponding aldehyde, 11-dodecenal, using mild oxidizing agents. This aldehyde is a key intermediate for further functionalization, such as in Wittig reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.
Experimental Protocol: Swern Oxidation of 11-Dodecen-1-ol
Materials:
-
11-Dodecen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 eq) in anhydrous DCM dropwise over 5 minutes.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 11-dodecen-1-ol (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise over 10 minutes, ensuring the temperature remains below -60 °C.
-
After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 11-dodecenal by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data:
| Starting Material | Product | Reagents | Typical Yield |
| 11-Dodecen-1-ol | 11-Dodecenal | (COCl)₂, DMSO, TEA | >90% |
Experimental Workflow Diagram: Swern Oxidation
Caption: Workflow for the Swern oxidation of 11-dodecen-1-ol.
Chain Extension via Wittig Reaction
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be used to extend the carbon chain of 11-dodecenal. This is particularly useful in the synthesis of insect pheromones with longer carbon chains. For example, the reaction of 11-dodecenal with an appropriate phosphorane can yield a C14 or C16 unsaturated alcohol derivative.
Experimental Protocol: Synthesis of (Z)-11-Tetradecen-1-ol
This protocol is adapted from the synthesis of a similar pheromone component and involves the Wittig reaction of a phosphonium salt derived from a C11 alcohol with propanal. A similar strategy can be applied starting from 11-dodecenal and a methyltriphenylphosphonium salt to add one carbon.
Materials:
-
(10-Hydroxydecyl)triphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Propanal
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (10-hydroxydecyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (2.0 M in THF, 2.0 eq) dropwise via syringe.
-
Stir the resulting deep red solution for 1 hour at -78 °C to form the ylide.
-
Add propanal (2.0 eq) dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane gradient) to afford (Z)-11-tetradecen-1-ol.
Quantitative Data:
| Starting Materials | Product | Base | Yield | Z/E Ratio | Reference |
| (10-Hydroxydecyl)triphenylphosphonium bromide and Propanal | (Z)-Dodec-9-en-1-ol | NaHMDS | 92% | 93:7 | [5] |
Signaling Pathway Diagram: Wittig Reaction for Chain Extension
Caption: Key steps in the Wittig olefination reaction.
Acetylation to 11-Dodecen-1-yl Acetate
11-Dodecen-1-yl acetate is a known insect pheromone.[1] It can be readily synthesized from 11-dodecen-1-ol by acetylation of the primary alcohol.
Experimental Protocol: Acetylation of 11-Dodecen-1-ol
This protocol is adapted from the synthesis of a similar long-chain unsaturated acetate.
Materials:
-
11-Dodecen-1-ol
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 11-dodecen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask at room temperature.
-
Add triethylamine (6.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (3.0 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate 80:1) to afford 11-dodecen-1-yl acetate.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| (Z)-Dodec-5-en-1-ol | (Z)-Dodec-5-en-1-yl acetate | Ac₂O, Et₃N | 86% | [3] |
Experimental Workflow Diagram: Acetylation
References
Application of 11-Dodecen-1-ol in Insect Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecen-1-ol and its acetate ester are significant semiochemicals, primarily utilized as sex pheromones for a variety of lepidopteran insect pests. These compounds play a crucial role in disrupting the mating communication of target species, forming a cornerstone of many Integrated Pest Management (IPM) programs. Their application ranges from population monitoring through baited traps to large-scale mating disruption, offering a species-specific and environmentally benign alternative to conventional insecticides. This document provides detailed application notes, experimental protocols, and an overview of the underlying biological mechanisms.
Target Insect Species
The acetate derivative of 11-dodecen-1-ol, (Z)-11-dodecenyl acetate, is a key attractant for several economically important moth species. While 11-dodecen-1-ol itself can be a component of the pheromone blend, the acetate is often the major active ingredient.
Table 1: Target Insect Species for 11-Dodecen-1-ol Acetate
| Common Name | Scientific Name | Role of (Z)-11-Dodecenyl Acetate |
| Red Bollworm | Diparopsis castanea | Sex Pheromone Component |
| Western Bean Cutworm | Striacosta albicosta | Sex Pheromone Component |
| Cabbage Looper | Trichoplusia ni | Sex Pheromone Component |
| European Grapevine Moth | Lobesia botrana | Sex Pheromone Component |
| Oriental Fruit Moth | Grapholita molesta | Sex Pheromone Component |
Applications in Pest Management
The primary applications of 11-dodecen-1-ol and its derivatives in pest management are monitoring and mating disruption.
Monitoring
Pheromone-baited traps are used to monitor the population dynamics of pest species. This information is critical for determining the timing and necessity of control interventions. Delta traps and funnel traps are commonly used for this purpose.
Mating Disruption
Mating disruption involves saturating an area with a synthetic pheromone to prevent male insects from locating females, thereby reducing mating and subsequent larval infestations. This technique has proven highly effective in controlling pests like the Oriental fruit moth and the cotton bollworm. Field trials have demonstrated significant reductions in both male moth captures and crop damage. For instance, studies on Grapholita molesta have shown that high densities of pheromone dispensers can lead to over 99% disruption of trap captures and completely prevent mating of tethered females[1]. Similarly, in cotton fields, yeast-derived pheromones for Helicoverpa armigera achieved up to a 100% suppression ratio of total male captures[2].
Table 2: Efficacy of Mating Disruption Using Pheromones (Selected Studies)
| Target Species | Pheromone Application | Efficacy Metric | Result |
| Grapholita molesta | High-density wax drop dispensers | Inhibition of moth captures in traps | >99%[1] |
| Grapholita molesta | High-density wax drop dispensers | Mating of tethered females | 0%[1] |
| Helicoverpa armigera | Yeast-derived pheromone in PheroWax | Suppression ratio of total male captures (2020) | 100%[2] |
| Helicoverpa armigera | Yeast-derived pheromone in PheroWax | Suppression ratio of total male captures (2021) | 99.2%[2] |
| Helicoverpa armigera | Yeast-derived pheromone in PheroWax | Suppression ratio of total male captures (2022) | 99.4%[2] |
Experimental Protocols
Electroantennography (EAG) Protocol
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.
Objective: To determine the antennal response of a target moth species to 11-dodecen-1-ol and its acetate.
Materials:
-
Live, virgin male moths (2-3 days old)
-
Tungsten electrodes
-
Micromanipulators
-
EAG probe (containing a high-impedance amplifier)
-
Data acquisition system (e.g., Syntech IDAC-4)
-
Glass Pasteur pipettes
-
Filter paper strips
-
11-Dodecen-1-ol and (Z)-11-dodecenyl acetate standards
-
Hexane (solvent)
-
Saline solution (e.g., Ringer's solution)
-
Purified, humidified air stream
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of 11-dodecen-1-ol and its acetate in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply 10 µL of each solution to a filter paper strip and allow the solvent to evaporate. A filter paper with hexane alone serves as the control.
-
Antenna Preparation: Immobilize a male moth. Excise one antenna at the base. Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
-
EAG Recording: Position the antennal preparation in a continuous, purified, and humidified air stream.
-
Stimulus Delivery: Insert the filter paper with the test compound into a Pasteur pipette. Deliver a puff of air (e.g., 0.5 seconds) through the pipette, directing the odor plume over the antenna.
-
Data Acquisition: Record the resulting depolarization of the antennal potential. The peak amplitude of the negative deflection is the EAG response.
-
Controls: Present the hexane control periodically to ensure the antenna is not responding to the solvent. Also, use a standard compound known to elicit a response to check for antennal viability.
-
Data Analysis: Subtract the average response to the solvent control from the responses to the pheromone components. Normalize the responses relative to the standard compound.
Wind Tunnel Bioassay Protocol
Wind tunnel assays are used to observe the behavioral responses of insects to odor plumes in a controlled environment.
Objective: To evaluate the attractiveness of 11-dodecen-1-ol and its acetate to male moths.
Materials:
-
Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)
-
Fan for generating laminar airflow (e.g., 30 cm/s)
-
Red light source (to simulate scotophase conditions)
-
Temperature and humidity control (e.g., 25-27°C, 55-60% RH)
-
Video recording equipment
-
Pheromone dispensers (e.g., rubber septa) loaded with test compounds
-
Release cages for moths
-
Live, virgin male moths (acclimatized to experimental conditions)
Procedure:
-
Acclimatization: Acclimatize moths to the experimental room conditions for at least 2 hours before the bioassay[3].
-
Wind Tunnel Setup: Turn on the fan to create a stable air plume. Set the temperature, humidity, and lighting to the desired conditions.
-
Pheromone Source Placement: Place the pheromone dispenser at the upwind end of the tunnel.
-
Moth Release: Place a single male moth in a release cage at the downwind end of the tunnel.
-
Observation: Open the release cage and record the moth's behavior for a set period (e.g., 5 minutes).
-
Behavioral Parameters: Record the following behaviors:
-
Activation: Initiation of wing fanning or walking.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Landing: Arrival at the pheromone source.
-
-
Replication: Test a sufficient number of moths for each treatment (e.g., at least 30). Use each moth only once.
-
Control: Use a dispenser with no pheromone as a control.
-
Cleaning: Ventilate the tunnel with clean air between trials to remove residual pheromone.
References
Application Notes and Protocols for Field Trials of 11-Dodecen-1-ol as a Pheromone Lure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to conducting field trials of 11-dodecen-1-ol as a potential insect pheromone lure. The protocols are synthesized from established practices in entomological field research, drawing parallels from studies on structurally similar lepidopteran pheromones.
Introduction
11-Dodecen-1-ol, a straight-chain unsaturated alcohol, is a component of the sex pheromone blend of various insect species, primarily within the order Lepidoptera. Field trials are essential to determine its efficacy as a standalone attractant or as a synergistic or inhibitory component in a pheromone blend for monitoring and controlling pest populations. Effective deployment of pheromone lures requires careful consideration of lure composition, dispenser type, trap design, and environmental conditions.
Quantitative Data from Relevant Field Trials
While comprehensive field data exclusively for 11-dodecen-1-ol is limited in publicly available literature, valuable insights can be drawn from studies on similar compounds, such as dodecadienyl and tetradecenyl acetates and alcohols. The following tables summarize data from field screening of related compounds, illustrating the impact of including alcohol components in pheromone blends.
Table 1: Mean Trap Captures of Lepidopteran Species with Lures Containing (Z)-11- and (E)-11-Tetradecenal and Corresponding Alcohols/Acetates
| Species | Lure Composition (Ratio) | Mean Number per Trap |
| Acleris sparsana | (Z)11-14:Ald + (Z)11-14:OH (1:1) | 35.8 |
| Acleris tripunctana | (E)11-14:Ald + (E)11-14:OH (1:1) | 114.0 |
| Aphelia viburnana | (Z)11-14:Ald | 4.3 |
| Cilix glaucata | (E)11-14:Ald + (Z)11-14:Ald (9:1) | 6.6 |
| Cosmia trapezina | (Z)11-14:Ald + (Z)11-14:Ac (1:1) | 59.5 |
Data synthesized from field screening of blends containing (Z)-11- and (E)-11-tetradecenal.[1]
Experimental Protocols
The following protocols are generalized methodologies for conducting field trials with pheromone lures and can be adapted for testing 11-dodecen-1-ol.
Lure Preparation
-
Pheromone Synthesis and Purification: Synthesize (Z)-11-dodecen-1-ol and (E)-11-dodecen-1-ol with high isomeric purity (>95%). Purify the compounds using appropriate chromatographic techniques.
-
Dispenser Loading:
-
Use rubber septa, polyethylene vials, or other suitable dispensers.
-
Accurately load dispensers with a predetermined dose of 11-dodecen-1-ol, either as a single isomer or a specific blend of Z and E isomers. Common loading ranges for lepidopteran pheromones are 100 µg to 10 mg per dispenser.
-
A solvent such as hexane can be used to facilitate loading; allow the solvent to evaporate completely before field deployment.
-
Prepare control dispensers loaded only with the solvent.
-
Trap Selection and Placement
-
Trap Design: Select a trap design appropriate for the target insect species. Common types include:
-
Sticky Traps (e.g., Delta traps): Suitable for smaller moths.
-
Funnel Traps (e.g., Universal Moth Traps): Effective for a wider range of moth sizes and for capturing larger numbers of insects.
-
Cone Traps (e.g., Hartstack traps): Often used for monitoring noctuid moths.[2]
-
-
Field Layout:
-
Establish a grid of traps in the experimental field.
-
The distance between traps should be sufficient to avoid interference, typically 20-50 meters.
-
Use a randomized complete block design to minimize the effects of environmental gradients.
-
Include unbaited control traps to measure baseline insect capture.
-
-
Trap Placement:
-
Hang traps at a height that corresponds to the typical flight activity of the target species, often at canopy level for agricultural pests.
-
Ensure traps are securely fastened to stakes or vegetation.
-
Data Collection and Analysis
-
Trap Servicing:
-
Inspect traps at regular intervals (e.g., weekly).
-
Count and record the number of target and non-target insects captured in each trap.
-
Replace sticky liners or empty collection chambers as needed.
-
Replace pheromone lures at intervals recommended by the manufacturer or based on preliminary longevity studies (typically every 2-4 weeks).[2]
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods, such as ANOVA, to determine significant differences between treatments (e.g., different lure compositions, trap designs).
-
Transform data (e.g., log(x+1)) if necessary to meet the assumptions of the statistical tests.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for field trials of 11-Dodecen-1-ol.
Generalized Insect Olfactory Signaling Pathway
Caption: A simplified model of a lepidopteran olfactory signaling pathway.[3][4]
References
Application Notes and Protocols for the Formulation of 11-Dodecen-1-ol for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of 11-dodecen-1-ol, a semiochemical commonly used in insect pest management, for controlled release applications. The aim is to guide researchers in developing stable and effective dispenser technologies.
Introduction to Controlled Release of 11-Dodecen-1-ol
11-Dodecen-1-ol is a volatile fatty alcohol that functions as a sex pheromone for various lepidopteran species. Its effective use in mating disruption or monitoring programs hinges on its controlled and sustained release into the environment. Unformulated, 11-dodecen-1-ol is susceptible to rapid evaporation and degradation, necessitating a formulation that protects the active ingredient and releases it at a predetermined rate over an extended period.
Controlled-release formulations aim to:
-
Protect 11-dodecen-1-ol from environmental degradation (e.g., UV light, oxidation).
-
Maintain a consistent release rate to ensure a stable pheromone plume.
-
Extend the field life of the dispenser, reducing the need for frequent reapplication.
-
Improve the cost-effectiveness of pest management programs.
This document outlines three common formulation strategies for 11-dodecen-1-ol: polymer matrix dispensers, microencapsulation, and semi-solid emulsions.
Formulation Strategies and Data Presentation
Polymer Matrix Dispensers
Polymer matrices are a common and versatile method for the controlled release of semiochemicals. 11-Dodecen-1-ol is absorbed into a solid polymer substrate, and its release is governed by diffusion through the polymer.
Common Polymers: Polyvinyl chloride (PVC), polyethylene (PE), and elastomers.
Table 1: Representative Release Rate of an Analogous Long-Chain Fatty Alcohol Pheromone from a PVC Dispenser
| Time (Days) | Cumulative Release (mg) | Daily Release Rate (mg/day) |
| 1 | 1.5 | 1.5 |
| 7 | 9.8 | 1.4 |
| 14 | 18.2 | 1.3 |
| 21 | 25.2 | 1.2 |
| 28 | 30.8 | 1.1 |
Note: Data is illustrative and based on typical release profiles of similar long-chain alcohol pheromones from PVC matrices.
Microencapsulation
Microencapsulation involves enclosing micro-droplets of 11-dodecen-1-ol within a thin polymer shell. This technique offers excellent protection for the active ingredient and allows for the development of sprayable formulations.
Common Shell Materials: Polyurea, polyurethane, melamine-formaldehyde.
Table 2: Encapsulation Efficiency and Particle Size for Microencapsulated 11-Dodecen-1-ol
| Formulation | Polymer System | Average Particle Size (µm) | Encapsulation Efficiency (%) |
| MCAP-1 | Polyurea | 25 | 95 |
| MCAP-2 | Melamine-Formaldehyde | 30 | 92 |
| MCAP-3 | Polyurethane | 22 | 96 |
Note: Values are representative of typical microencapsulation processes for lipophilic active ingredients.
Semi-Solid Emulsions
Semi-solid emulsions are viscous formulations that can be applied as dollops. These systems offer good adhesion to surfaces and can be designed to be water-dispersible.
Key Components: Waxes, emulsifiers, film-forming agents, and UV protectants.
Table 3: Composition of a Representative Semi-Solid Emulsion Formulation for 11-Dodecen-1-ol
| Component | Function | Concentration (% w/w) |
| 11-Dodecen-1-ol | Active Ingredient | 10 |
| Carnauba Wax | Matrix Former | 20 |
| Polysorbate 80 | Emulsifier | 5 |
| Polyvinyl Alcohol | Film-Forming Agent | 2 |
| Titanium Dioxide | UV Protectant | 1 |
| Water | Vehicle | 62 |
Experimental Protocols
Protocol for Preparation of a PVC Matrix Dispenser
Objective: To prepare a PVC-based matrix dispenser containing 11-dodecen-1-ol.
Materials:
-
Polyvinyl chloride (PVC) resin
-
Dioctyl phthalate (DOP) or other suitable plasticizer
-
11-Dodecen-1-ol
-
Heat stabilizer (e.g., a tin-based stabilizer)
-
Glass petri dish or mold
-
Oven
Procedure:
-
In a glass beaker, combine PVC resin, plasticizer, and heat stabilizer in a predetermined ratio (e.g., 60:35:5 by weight).
-
Heat the mixture with stirring to approximately 150-160°C until a homogenous, viscous liquid is formed.
-
Allow the mixture to cool slightly to around 100°C.
-
Add the desired amount of 11-Dodecen-1-ol to the molten polymer blend and stir until uniformly dispersed.
-
Pour the mixture into a mold or petri dish of a specified thickness.
-
Cure the dispenser in an oven at a temperature and duration suitable for the specific PVC formulation (e.g., 80°C for 1 hour).
-
Once cooled, the solid dispenser can be cut to the desired size and shape.
Protocol for Microencapsulation of 11-Dodecen-1-ol via Interfacial Polymerization (Polyurea Shell)
Objective: To encapsulate 11-dodecen-1-ol in polyurea microcapsules.
Materials:
-
11-Dodecen-1-ol
-
A diisocyanate (e.g., toluene diisocyanate - TDI)
-
A polyamine (e.g., diethylenetriamine - DETA)
-
An emulsifier (e.g., polyvinyl alcohol)
-
Water
-
Organic solvent (e.g., cyclohexane)
-
Mechanical stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the diisocyanate and 11-Dodecen-1-ol in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the emulsifier in water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed mechanical stirring to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Polymerization: Slowly add the polyamine to the emulsion while continuing to stir. The interfacial polymerization reaction between the diisocyanate at the oil-water interface and the polyamine in the aqueous phase will form the polyurea shell.
-
Curing: Continue stirring for a specified period (e.g., 2-3 hours) at a controlled temperature (e.g., 50-60°C) to allow the polymerization to complete.
-
Washing and Drying: The resulting microcapsule suspension can be washed to remove unreacted monomers and then dried (e.g., by spray drying or lyophilization) to obtain a powder.
Protocol for Characterization of Release Rate
Objective: To determine the in vitro release rate of 11-dodecen-1-ol from a controlled-release formulation.
Materials:
-
Controlled-release dispenser (e.g., PVC matrix or a known quantity of microcapsules)
-
A flow-through volatile collection system or a static air chamber
-
Adsorbent material (e.g., Porapak Q or Tenax)
-
Air pump with a calibrated flow rate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Solvent for extraction (e.g., hexane)
-
Internal standard
Procedure:
-
Place the dispenser in the release chamber.
-
Pass a controlled stream of air over the dispenser at a known flow rate and temperature.
-
At specified time intervals, collect the volatiles from the air stream by passing it through a tube containing the adsorbent material.
-
Extract the collected 11-dodecen-1-ol from the adsorbent using a precise volume of solvent containing an internal standard.
-
Analyze the extract by GC-FID to quantify the amount of 11-dodecen-1-ol released during that interval.
-
Calculate the release rate in terms of mass per unit time (e.g., µ g/hour or mg/day).
-
Repeat the collection and analysis at multiple time points to establish the release profile over the desired period.
Visualizations
Caption: Workflow for the microencapsulation of 11-Dodecen-1-ol.
Caption: Process for characterizing the release rate of 11-Dodecen-1-ol.
Caption: Relationship between formulation parameters and release characteristics.
Application Notes and Protocols for the Biocatalytic Synthesis of Long-Chain Unsaturated Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of long-chain unsaturated alcohols. These compounds are valuable as chemical intermediates, biofuels, lubricants, and components in pharmaceuticals and cosmetics. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis.
Introduction
Long-chain unsaturated alcohols are synthesized from renewable feedstocks like fatty acids using various enzymatic pathways. The primary routes involve the reduction of the carboxylic acid group or the saturation of carbon-carbon double bonds in unsaturated precursors. Key enzyme classes for these transformations include Carboxylic Acid Reductases (CARs), Aldehyde Reductases (AHRs), and Ene-Reductases (ERs). This note details protocols for both in vitro enzymatic synthesis and whole-cell biocatalysis.
Enzymatic Pathways
Two primary biocatalytic pathways for the synthesis of long-chain unsaturated alcohols are highlighted:
-
Carboxylic Acid Reductase (CAR) Pathway: This is a two-step enzymatic cascade. First, a CAR, such as the one from Mycobacterium marinum (MmCAR), reduces a long-chain unsaturated fatty acid to its corresponding aldehyde. This step requires ATP and NADPH as cofactors. Subsequently, an aldehyde reductase (AHR) or a native alcohol dehydrogenase reduces the aldehyde to the final long-chain unsaturated alcohol.[1][2]
-
Ene-Reductase (ER) Pathway: This pathway is employed to produce saturated alcohols from α,β-unsaturated aldehyde or ketone precursors. Ene-reductases, often from the "Old Yellow Enzyme" (OYE) family, catalyze the asymmetric reduction of the carbon-carbon double bond.[3][4] The resulting saturated aldehyde can then be reduced to the corresponding alcohol by an alcohol dehydrogenase.
Data Presentation
Table 1: In Vitro Synthesis of Fatty Alcohols using the CAR-AHR Cascade
| Fatty Acid Substrate (Chain Length) | Product Alcohol | Final Yield (%) | Reference |
| Hexanoic acid (C6) | Hexanol | ~100% | [1] |
| Octanoic acid (C8) | Octanol | ~100% | [1] |
| Decanoic acid (C10) | Decanol | ~100% | [1] |
| Dodecanoic acid (C12) | Dodecanol | ~100% | [1] |
| Tetradecanoic acid (C14) | Tetradecanol | ~95% | [1] |
| Hexadecanoic acid (C16) | Hexadecanol | ~90% | [1] |
Data adapted from in vitro reactions with purified CAR and AHR enzymes.[1]
Table 2: Whole-Cell Biocatalysis for Fatty Alcohol Production
| Engineered E. coli Strain | Key Enzymes Expressed | Substrate(s) | Product Alcohol(s) | Titer (mg/L) | Reference |
| BL21(DE3) | MmCAR, Sfp, Ahr | Glucose (de novo synthesis) | C12-C18 fatty alcohols | >350 | [1] |
| BL21(DE3) | MmCAR, Sfp, Ahr, Lipase | Coconut Oil | C8-C18 fatty alcohols | Not specified | [1] |
Data from engineered E. coli strains designed for the de novo synthesis of fatty alcohols or the conversion of natural oils.[1]
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Synthesis of Long-Chain Alcohols using Purified CAR and AHR
This protocol describes the enzymatic conversion of a fatty acid to its corresponding alcohol in a cell-free system.[1]
1. Materials and Reagents:
-
Purified Carboxylic Acid Reductase (MmCAR)
-
Purified Aldehyde Reductase (Ahr)
-
Sfp phosphopantetheinyl transferase (for CAR activation)
-
Long-chain unsaturated fatty acid (e.g., Oleic Acid)
-
ATP
-
NADPH
-
MgCl₂
-
Coenzyme A
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
2. Enzyme Preparation and Activation:
-
Express and purify MmCAR and Ahr from an E. coli expression system.
-
Activate MmCAR by incubating with Sfp and Coenzyme A in the presence of MgCl₂.
3. Reaction Setup:
-
In a reaction vessel, combine the following in 50 mM potassium phosphate buffer (pH 7.4):
-
Long-chain unsaturated fatty acid (e.g., Oleic Acid): 1 mM
-
Activated MmCAR: 2 µM
-
Ahr: 4 µM
-
ATP: 4 mM
-
NADPH: 4 mM
-
MgCl₂: 10 mM
-
DTT: 1 mM
-
-
Adjust the final reaction volume to 1 mL with buffer.
4. Reaction Conditions:
-
Incubate the reaction mixture at 30°C for 4-12 hours with gentle shaking.
-
Monitor the reaction progress by periodically taking samples for analysis.
5. Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) layer.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Whole-Cell Biocatalysis for Long-Chain Alcohol Production in E. coli**
This protocol details the production of long-chain alcohols from oleic acid using an engineered E. coli strain.
1. Strain and Plasmids:
-
E. coli BL21(DE3) as the host strain.
-
Expression plasmid containing the genes for M. marinum CAR (MmCAR), B. subtilis Sfp, and an endogenous E. coli aldehyde reductase (e.g., YbbO).[1][5]
2. Culture Media:
-
LB Medium: For pre-cultures.
-
M9 Minimal Medium: For the main culture and bioconversion, supplemented with glucose (20 g/L) and appropriate antibiotics.
3. Cultivation and Induction:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C.
-
Use the overnight culture to inoculate 100 mL of M9 minimal medium in a 500 mL flask.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Simultaneously, add the oleic acid substrate to a final concentration of 1 g/L.
-
Continue the cultivation at 30°C for 24-48 hours.
4. Product Extraction and Quantification:
-
Harvest the cells by centrifugation.
-
Extract the fatty alcohols from the cell pellet and the supernatant using two volumes of ethyl acetate.
-
Vortex vigorously and separate the organic phase.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Quantify the product concentration using GC-MS with an internal standard (e.g., dodecanol).
Protocol 3: Ene-Reductase Mediated Saturation of an α,β-Unsaturated Aldehyde
This protocol provides a general method for the enzymatic reduction of a C=C double bond in a long-chain α,β-unsaturated aldehyde.
1. Materials and Reagents:
-
Purified Ene-Reductase (e.g., from the OYE family).
-
Long-chain α,β-unsaturated aldehyde.
-
NADPH.
-
Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Glucose.
-
Tris-HCl buffer (50 mM, pH 7.5).
2. Reaction Setup:
-
In a reaction vessel, combine the following in 50 mM Tris-HCl buffer (pH 7.5):
-
Long-chain α,β-unsaturated aldehyde: 10 mM
-
Ene-Reductase: 1-5 µM
-
NADPH: 0.1 mM
-
Glucose: 50 mM
-
Glucose Dehydrogenase: 1 U/mL
-
-
Adjust the final reaction volume as needed.
3. Reaction Conditions:
-
Incubate at 30°C with gentle agitation for 12-24 hours.
-
Monitor the disappearance of the substrate and formation of the saturated aldehyde product by GC or HPLC.
4. Product Work-up:
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The resulting saturated aldehyde can be subsequently reduced to the corresponding alcohol using Protocol 1 (omitting the CAR enzyme and ATP).
Conclusion
The protocols outlined in this document provide a robust framework for the biocatalytic synthesis of long-chain unsaturated alcohols. The choice between an in vitro enzymatic system and whole-cell biocatalysis will depend on the specific application, desired scale, and the cost of cofactors. The CAR-based pathway is particularly versatile for converting a wide range of fatty acids into their corresponding alcohols.[1] Further optimization of reaction conditions, enzyme engineering, and metabolic engineering of host strains can lead to significant improvements in product titers and yields.
References
- 1. Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Evolution Reveals a Novel Ene Reductase That Detoxifies α,β-Unsaturated Aldehydes in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 11-Dodecen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 11-dodecen-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 11-Dodecen-1-ol?
A1: The two most effective and commonly employed methods for the purification of 11-dodecen-1-ol are fractional distillation under reduced pressure and silica gel column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: When should I choose fractional distillation over column chromatography?
A2: Fractional distillation is generally preferred for larger scale purifications (multi-gram to kilogram scale) and when the impurities have significantly different boiling points from 11-dodecen-1-ol. It is a more cost-effective method for bulk purification. However, it may not be suitable for thermally sensitive compounds or for separating isomers with very close boiling points.
Q3: When is silica gel column chromatography the better option?
A3: Silica gel column chromatography is ideal for smaller scale purifications (milligram to gram scale) and for separating compounds with similar boiling points but different polarities. It offers higher resolution and is effective in removing polar impurities, non-volatile substances, and byproducts from chemical synthesis, such as triphenylphosphine oxide if a Wittig reaction was employed.
Q4: What level of purity can I expect from these methods?
A4: Both methods can achieve high purity, often exceeding 95%, depending on the optimization of the technique. The table below provides a general comparison.
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Scale | Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation (Reduced Pressure) | Multi-gram to Kg | > 95% | 80-90% | Cost-effective for large scale, relatively fast. | Not suitable for thermally labile compounds, lower resolution for isomers. |
| Silica Gel Column Chromatography | Milligram to Gram | > 98% | 70-85% | High resolution, effective for polar and non-volatile impurities. | More time-consuming, requires larger solvent volumes, higher cost for large scale. |
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
Problem 1: Bumping or uneven boiling of the liquid.
-
Cause: Lack of nucleation sites for smooth boiling, a common issue in vacuum distillation.
-
Solution:
-
Ensure a stir bar is added to the distilling flask and is stirring vigorously and consistently.
-
Boiling chips are not effective under vacuum as the trapped air is quickly removed.
-
Problem 2: The desired product is not distilling over at the expected temperature.
-
Cause A: The vacuum is not low enough.
-
Solution A: Check all connections for leaks. Ensure all glassware joints are properly sealed and greased. Verify the performance of the vacuum pump or water aspirator.
-
Cause B: The heating mantle temperature is too low.
-
Solution B: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is well-insulated to minimize heat loss.
Problem 3: Poor separation of 11-Dodecen-1-ol from impurities.
-
Cause: The fractionating column is not efficient enough, or the distillation rate is too fast.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings).
-
Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.
-
Silica Gel Column Chromatography
Problem 1: Tailing of the product spot on TLC analysis of fractions.
-
Cause: The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded.
-
Solution:
-
Consider deactivating the silica gel by adding a small percentage of water.
-
Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, though not typically necessary for alcohols) to the eluent.
-
Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Problem 2: Poor separation between 11-Dodecen-1-ol and a non-polar impurity.
-
Cause: The eluent system is too polar.
-
Solution: Decrease the polarity of the eluent. Use a higher ratio of the non-polar solvent (e.g., hexane or petroleum ether) to the polar solvent (e.g., ethyl acetate or diethyl ether). Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation before running the column.
Problem 3: Cracking or channeling of the silica gel bed.
-
Cause: Improper packing of the column or a sudden change in solvent polarity.
-
Solution:
-
Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
When running a gradient elution, change the solvent polarity gradually to avoid generating heat and causing cracks in the stationary phase.
-
Experimental Protocols
Protocol 1: Fractional Distillation of 11-Dodecen-1-ol under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly greased and sealed. Place a stir bar in the distillation flask.
-
Sample Preparation: Place the crude 11-dodecen-1-ol into the distillation flask.
-
Initiate Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of 11-dodecen-1-ol at the recorded pressure. The boiling point of 11-dodecen-1-ol is approximately 102-105 °C at 1 mmHg.
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Silica Gel Column Chromatography of 11-Dodecen-1-ol
-
Eluent Selection: Determine a suitable solvent system by TLC analysis. A common starting point for long-chain alcohols is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Do not let the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude 11-dodecen-1-ol in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the sand layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified 11-dodecen-1-ol.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Silica Gel Chromatography.
Caption: Troubleshooting Decision Tree.
Overcoming side reactions in Grignard synthesis of 11-Dodecen-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 11-dodecen-1-ol. The focus is on identifying and overcoming common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. The solution remains colorless and the magnesium isn't being consumed. What's wrong?
A1: Failure to initiate is a common issue in Grignard synthesis. It is almost always due to the presence of water or an insufficiently activated magnesium surface. The Grignard reagent is a strong base and will react with even trace amounts of acidic protons, such as those from water.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator). Solvents like diethyl ether or THF must be anhydrous.[3]
-
Activate Magnesium Turnings: The surface of magnesium is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators react with the magnesium surface to expose fresh, reactive metal.[1]
-
-
Local Heating: Gently warm a small spot of the reaction flask with a heat gun to raise the local temperature and initiate the reaction. Once started, the reaction is exothermic and usually self-sustaining.[1]
Q2: My reaction initiated, but the final yield of 11-dodecen-1-ol is very low, and I've isolated a high-boiling, non-polar byproduct. What is this side reaction?
A2: A low yield accompanied by a high-boiling hydrocarbon byproduct strongly suggests the Wurtz coupling reaction . This is the most common side reaction during the formation of the Grignard reagent itself.[4][5][6] The already-formed Grignard reagent (10-decenylmagnesium bromide) acts as a nucleophile and attacks the carbon-bromine bond of another molecule of the starting halide (10-bromo-1-decene).
Caption: Wurtz coupling as a primary side reaction.
To minimize Wurtz coupling:
-
Slow Addition: Add the 10-bromo-1-decene solution dropwise to the magnesium suspension. This keeps the halide concentration low, reducing the likelihood of it reacting with the Grignard reagent.[1][6]
-
Control Temperature: The reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the coupling reaction.[1][6]
-
Use a Large Magnesium Surface Area: Ensure the magnesium turnings are finely divided to promote the primary reaction with the halide.[6]
Q3: How does reaction temperature affect the formation of byproducts?
A3: Temperature is a critical parameter. While some initial heating may be required for initiation, excessive temperatures increase the rate of side reactions, particularly Wurtz coupling. Lower temperatures generally improve the selectivity for the desired Grignard reagent.[6][7]
Table 1: Effect of Temperature on Grignard Reagent Formation
| Reaction Temperature (°C) | Relative Rate of Grignard Formation | Relative Rate of Wurtz Coupling | Selectivity for Grignard Reagent |
|---|---|---|---|
| 20-25 (Gentle Reflux in Ether) | Moderate | Low | High |
| 40-50 | High | Moderate-High | Moderate |
| > 60 (e.g., in THF) | Very High | High | Low |
Note: Data is illustrative, based on general principles of Grignard reactions.[7]
Q4: The starting material, 10-bromo-1-decene, has a terminal double bond. Can the Grignard reagent react with this double bond?
A4: Generally, simple Grignard reagents do not react with isolated (non-conjugated) double bonds. The terminal alkene in 10-bromo-1-decene is relatively unreactive towards the Grignard reagent formed from it. The primary side reaction of concern remains the Wurtz coupling.[8] However, if the reaction is contaminated with transition metal catalysts (e.g., from impure magnesium), side reactions involving the alkene could occur.
Troubleshooting Workflow
If you are experiencing low yields or impurities, follow this logical workflow to diagnose the issue.
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}
Caption: A troubleshooting workflow for low-yield reactions.
Experimental Protocols
Protocol 1: Synthesis of 10-Decenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
10-bromo-1-decene
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up the dry glassware under a positive pressure of inert gas.
-
Place magnesium turnings in the flask. Add one small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 10-bromo-1-decene in anhydrous diethyl ether.
-
Add a small amount (~5-10%) of the halide solution to the magnesium suspension.
-
Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. Gentle warming with a heat gun may be necessary.[1]
-
Once the reaction starts, add the remaining 10-bromo-1-decene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted. The resulting dark grey solution is the Grignard reagent.
Protocol 2: Reaction with Formaldehyde to Yield 11-Dodecen-1-ol
Materials:
-
Solution of 10-decenylmagnesium bromide (from Protocol 1)
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
In a separate flask, gently heat paraformaldehyde under an inert atmosphere to depolymerize it into gaseous formaldehyde, and pass this gas through the Grignard solution via a cannula. Alternatively, and more practically, prepare a suspension of dry paraformaldehyde in anhydrous ether and add it portion-wise to the Grignard solution at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back down to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide intermediate.[9]
-
If a large amount of solid magnesium salts precipitates, add 1 M HCl to dissolve them.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude 11-dodecen-1-ol can be purified by column chromatography on silica gel.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing GC-MS for 11-Dodecen-1-ol Detection
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 11-dodecen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the GC-MS analysis of 11-dodecen-1-ol.
Question: Why am I seeing poor peak shape (tailing or fronting) for my 11-dodecen-1-ol standard?
Answer: Poor peak shape is a common issue when analyzing polar compounds like alcohols. Here are the primary causes and solutions:
-
Active Sites: Exposed silanol groups in the injector liner, glass wool, or the column itself can interact with the hydroxyl group of 11-dodecen-1-ol, causing peak tailing.[1][2]
-
Incorrect Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to broad or tailing peaks.[2]
-
Solution: Ensure the injector temperature is high enough for rapid vaporization of 11-dodecen-1-ol and the solvent. A starting point of 250 °C is recommended.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Solvent Mismatch: A mismatch in polarity between the solvent, analyte, and stationary phase can cause peak distortion.[3]
-
Solution: Ensure your solvent is compatible with both your analyte and the GC column. For a non-polar column, use a non-polar solvent like hexane.
-
Question: I am observing low sensitivity or no peak at all for 11-dodecen-1-ol. What are the possible reasons?
Answer: Low sensitivity can be frustrating. Here’s a checklist of potential causes and their remedies:
-
Adsorption: As a polar molecule, 11-dodecen-1-ol can be adsorbed onto active sites in the GC system, leading to signal loss.
-
Solution: Deactivate your GC system using a silylating agent and use inert components where possible. Derivatization of the analyte can also prevent adsorption.
-
-
Low Ionization Efficiency: Alcohols often exhibit poor molecular ion abundance in Electron Ionization (EI) mode, which is the most common ionization technique in GC-MS.
-
Solution: Consider using chemical ionization (CI) for softer ionization and a more abundant molecular ion. Alternatively, derivatization can produce fragments that are more easily detected.
-
-
Leaks in the System: Leaks in the carrier gas line, injector, or column fittings can lead to a decrease in the amount of sample reaching the detector.
-
Solution: Perform a leak check of your GC-MS system.
-
-
Improper Sample Preparation: The sample may be too dilute, or the extraction method may be inefficient.
-
Solution: Optimize your sample preparation protocol. Consider a pre-concentration step if you are working with trace amounts.
-
Question: My chromatogram shows poor resolution between 11-dodecen-1-ol and other components in my sample. How can I improve this?
Answer: Achieving good resolution is key to accurate identification and quantification. Here are some strategies to improve the separation:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.[4][5]
-
Solution: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) in the region where 11-dodecen-1-ol elutes.
-
-
Select the Right GC Column: The choice of stationary phase is critical for selectivity.
-
Adjust the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.
-
Solution: Consult your column manufacturer's guidelines for the optimal flow rate for your chosen carrier gas (typically helium or hydrogen).
-
-
Derivatization: Converting 11-dodecen-1-ol to a less polar derivative can change its retention time and improve its separation from interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for 11-dodecen-1-ol analysis?
A1: The optimal parameters will depend on your specific instrument and sample matrix. However, the following table provides a good starting point for method development.
| Parameter | Recommended Setting | Notes |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-WAX | DB-5ms is a good general-purpose non-polar column. A WAX column is a polar alternative that can be beneficial. |
| Injector Temperature | 250 °C | To ensure rapid vaporization. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | A splitless injection is more sensitive but can lead to broader peaks if not optimized. |
| Carrier Gas | Helium | At a constant flow rate of 1.0 - 1.2 mL/min. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | This is a general program; adjust the ramp rate and hold times to optimize separation. |
| MS Transfer Line Temp | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temperature | 230 °C | A standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | At 70 eV. |
| Scan Range | m/z 40-400 | To cover the expected fragment ions of 11-dodecen-1-ol. |
Q2: Is derivatization necessary for the analysis of 11-dodecen-1-ol?
A2: While not strictly necessary, derivatization is highly recommended for analyzing long-chain alcohols like 11-dodecen-1-ol.[7] Derivatization can:
-
Improve peak shape by masking the polar hydroxyl group.[1]
-
Increase volatility and thermal stability.
-
Enhance sensitivity by producing characteristic high mass-to-charge ratio (m/z) fragments.
-
Improve separation from other sample components.
Common derivatization methods include silylation (e.g., with BSTFA) and acylation (e.g., with acetic anhydride or a benzoyl chloride).[8][9]
Q3: How should I prepare my sample for 11-dodecen-1-ol analysis?
A3: The ideal sample preparation method depends on the sample matrix. Since 11-dodecen-1-ol is a semi-volatile compound often found in biological samples (e.g., insect pheromones), common techniques include:
-
Solvent Extraction: For solid or liquid samples, extraction with a non-polar organic solvent like hexane or dichloromethane is effective.[10]
-
Headspace Solid-Phase Microextraction (SPME): This is a solvent-free technique that is excellent for concentrating volatile and semi-volatile compounds from the headspace of a sample.[1]
Q4: What are the expected mass spectral fragments for 11-dodecen-1-ol?
A4: Under Electron Ionization (EI), long-chain alcohols often do not show a strong molecular ion peak (M+). The mass spectrum will likely be dominated by fragment ions resulting from the loss of water (M-18) and subsequent fragmentation of the alkyl chain. The fragmentation pattern will be influenced by the position of the double bond. For derivatized 11-dodecen-1-ol, the fragmentation pattern will be characteristic of the derivative used. For example, a trimethylsilyl (TMS) derivative will often show a prominent ion at m/z 73.
Experimental Protocols
Protocol 1: Sample Preparation by Solvent Extraction
-
Weigh or measure a known quantity of your sample into a clean glass vial.
-
Add a suitable volume of hexane (or another appropriate non-polar solvent) to the vial.
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
If necessary, centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant (the solvent layer) to a clean GC vial for analysis.
-
If derivatization is required, proceed with the derivatization protocol before analysis.
Protocol 2: Derivatization by Silylation with BSTFA
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.[9]
-
Add 50 µL of a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[7]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of 11-dodecen-1-ol.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. pubcompare.ai [pubcompare.ai]
Technical Support Center: Stabilizing 11-Dodecen-1-ol for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 11-dodecen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is 11-dodecen-1-ol and why is its stability a concern?
A1: 11-Dodecen-1-ol is an unsaturated fatty alcohol with the molecular formula C12H24O.[1][2][3][4] Its structure includes a terminal double bond, which makes it susceptible to degradation over time, particularly through oxidation.[5][6] This degradation can lead to the formation of impurities, affecting the compound's purity and performance in experimental applications.
Q2: What are the primary degradation pathways for 11-dodecen-1-ol?
A2: The main degradation pathway for 11-dodecen-1-ol is autoxidation, a free-radical chain reaction involving atmospheric oxygen. This process is often initiated by exposure to heat, light (UV radiation), or the presence of metal ion contaminants. The double bond is the most reactive site, leading to the formation of hydroperoxides, which can further decompose into secondary oxidation products such as aldehydes, ketones, and carboxylic acids. This can result in changes in the physical and chemical properties of the substance.
Q3: What are the ideal storage conditions for 11-dodecen-1-ol?
A3: For long-term storage, 11-dodecen-1-ol should be stored in a freezer at or below -20°C.[2] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to minimize contact with oxygen. It is also crucial to protect the compound from light by using an amber glass vial or by storing it in a dark location.
Q4: What types of stabilizers can be used for 11-dodecen-1-ol?
A4: To inhibit oxidative degradation, antioxidants are recommended. The most common types are primary antioxidants (radical scavengers) like Butylated Hydroxytoluene (BHT) and secondary antioxidants that decompose hydroperoxides. For protection against light-induced degradation, Hindered Amine Light Stabilizers (HALS) can be effective. The choice of stabilizer may depend on the intended application and the required purity of the 11-dodecen-1-ol.
Troubleshooting Guide
Problem: I've noticed a change in the color or viscosity of my 11-dodecen-1-ol sample.
-
Possible Cause: This is a common sign of degradation. The formation of oxidation products can lead to yellowing and an increase in viscosity due to polymerization.
-
Solution:
-
Assess Purity: Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.
-
Review Storage Conditions: Ensure that the sample has been stored under the recommended conditions (frozen, under inert gas, protected from light).
-
Consider Purification: If the degradation is minor, purification via column chromatography may be possible. However, for significant degradation, it is advisable to use a fresh, high-purity sample for your experiments.
-
Problem: My experimental results are inconsistent when using older batches of 11-dodecen-1-ol.
-
Possible Cause: Inconsistent results are often due to the presence of uncharacterized impurities from degradation. These impurities can interfere with chemical reactions or biological assays.
-
Solution:
-
Conduct a Stability Study: If you plan to use a batch of 11-dodecen-1-ol over an extended period, it is highly recommended to conduct a formal stability study to determine its shelf-life under your specific storage conditions.
-
Use Stabilizers: For new batches, consider adding a suitable antioxidant, such as BHT, at a low concentration (e.g., 0.01-0.1%) to inhibit oxidation.
-
Aliquot Samples: To prevent repeated freeze-thaw cycles and exposure to air, aliquot the 11-dodecen-1-ol into smaller, single-use vials upon receipt.
-
Data Presentation
Table 1: Recommended Storage Conditions for 11-Dodecen-1-ol
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (Freezer) | Slows down the rate of chemical degradation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, a key reactant in autoxidation. |
| Light Exposure | Amber vial or stored in the dark | Prevents photo-oxidation initiated by UV light. |
| Container | Tightly sealed glass vial | Prevents contamination and evaporation. |
Table 2: Illustrative Purity of 11-Dodecen-1-ol Over Time Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Initial Purity (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20°C, Inert Gas, Dark | >99 | 98.5 | 97.0 |
| 4°C, Air, Dark | >99 | 95.0 | 90.0 |
| 25°C, Air, Light | >99 | 80.0 | <70.0 |
Table 3: Efficacy of Different Stabilizers on 11-Dodecen-1-ol Purity After 12 Months at 4°C (Hypothetical Data)
| Stabilizer (Concentration) | Purity (%) |
| None | 90.0 |
| BHT (0.1%) | 98.0 |
| HALS (0.1%) | 94.0 |
| BHT (0.1%) + HALS (0.1%) | 98.5 |
Experimental Protocols
Protocol 1: Long-Term Stability Study of 11-Dodecen-1-ol
Objective: To evaluate the stability of 11-dodecen-1-ol under defined storage conditions over a specified period.
Materials:
-
High-purity 11-dodecen-1-ol (>99%)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Controlled temperature chambers (e.g., -20°C, 4°C, 25°C)
-
GC-MS system
Procedure:
-
Sample Preparation: Aliquot 1 mL of 11-dodecen-1-ol into multiple amber glass vials. For stabilized samples, add the desired concentration of stabilizer (e.g., BHT) and mix thoroughly.
-
Inert Atmosphere: Flush the headspace of each vial with inert gas for 1-2 minutes before tightly sealing the cap.
-
Storage: Place the vials in their respective controlled temperature chambers, ensuring protection from light.
-
Time Points: Designate time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, remove one vial from each storage condition. Allow the vial to equilibrate to room temperature before opening. Prepare a sample for GC-MS analysis to determine the purity and identify any degradation products.
-
Data Recording: Record the appearance, purity (as a percentage of the initial concentration), and the identity and relative abundance of any new peaks in the chromatogram.
Protocol 2: GC-MS Analysis of 11-Dodecen-1-ol Purity
Objective: To quantify the purity of 11-dodecen-1-ol and identify potential degradation products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 11-dodecen-1-ol sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to 11-dodecen-1-ol based on its retention time and mass spectrum.
-
Calculate the purity by dividing the peak area of 11-dodecen-1-ol by the total peak area of all components in the chromatogram.
-
Identify any new peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Mandatory Visualizations
Caption: Autoxidation Degradation Pathway of 11-Dodecen-1-ol.
Caption: Experimental Workflow for a Stability Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. 11-Dodecen-1-ol | 35289-31-7 | Benchchem [benchchem.com]
- 2. larodan.com [larodan.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 11-Dodecen-1-ol | C12H24O | CID 520725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Free radical oxidation (autoxidation) of alkenones and other lipids in cells of Emiliania huxleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Phoromone Trap Efficacy with 11-Dodecen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Dodecen-1-ol in pheromone traps.
Frequently Asked Questions (FAQs)
Q1: My pheromone traps baited with 11-Dodecen-1-ol are not catching any target insects. What are the possible reasons?
A1: Several factors can contribute to low or no trap capture. Consider the following troubleshooting steps:
-
Lure Integrity and Storage: Pheromones are volatile and can degrade if not stored properly.[1] Lures should be stored in a cool, dark place, preferably a freezer, to maintain their efficacy.[2] Exposure to high temperatures or direct sunlight can cause the pheromone to break down.[1]
-
Trap Placement and Design: The location and type of trap are crucial. Traps should be placed at the optimal height for the target insect species, which is often at eye level.[3] The design of the trap must be suitable for the target insect; for example, a trap for a crawling beetle should not be suspended in the air.[1][3] Avoid placing traps in areas with high wind velocity, as strong air currents can disrupt the pheromone plume, making it difficult for insects to locate the source.[1][3]
-
Timing of Deployment: Pheromone traps are most effective when the target insects are in their adult stage.[1][3] Deploying traps too early or too late in the insect's life cycle will result in low capture rates.[1][3]
-
Insect Population Density: If the population of the target insect is very low in the area, trap captures will naturally be low. Conversely, in some cases of mating disruption, very high pheromone concentrations can lead to reduced trap catch.
-
Lure Contamination: Handling lures with bare hands can introduce contaminants that may repel the target insects. It is recommended to use gloves when handling pheromone lures.[4]
Q2: How can I determine the optimal concentration and release rate of 11-Dodecen-1-ol for my experiment?
A2: The optimal concentration and release rate of a pheromone can vary depending on the target insect species and environmental conditions. It is often necessary to conduct field trials to determine the most effective parameters. The release rate of the pheromone is a critical factor for the lure's attractiveness.[5] For example, studies on the codling moth (Cydia pomonella) have shown that an optimal release rate of its pheromone, (E,E)-8,10-dodecadien-1-ol, is between 18.4-29.6 μ g/week .[5][6] While this is a different compound, it illustrates the importance of optimizing the release rate.
Q3: Can environmental factors affect the performance of 11-Dodecen-1-ol pheromone traps?
A3: Yes, environmental conditions play a significant role in the efficacy of pheromone traps.
-
Temperature: Higher temperatures can increase the volatility of the pheromone, leading to a faster release rate and a shorter lifespan of the lure.[1][7]
-
Wind: Strong winds can disperse the pheromone plume too quickly, making it difficult for insects to follow it to the trap.[1][3] It is advisable to place traps in locations that are somewhat sheltered from direct, strong winds.
-
Rainfall: Heavy rainfall can wash away the sticky substance on sticky traps, reducing their effectiveness.
Q4: Are there any known insect species that are attracted to 11-Dodecen-1-ol?
Quantitative Data on Pheromone Trap Efficacy
The following table provides an example of how quantitative data on pheromone trap efficacy can be structured. The data presented here is based on studies of dodecen-1-ol derivatives and related compounds in tortricid moths and is intended to be illustrative.
| Pheromone Component(s) | Target Insect | Lure Loading (µg) | Mean Trap Catch (males/trap/week) | Reference |
| (Z)-8-dodecen-1-yl acetate, (E)-8-dodecen-1-yl acetate, (Z)-8-dodecen-1-ol | Grapholita molesta | 100 | 5-15 (variable with season and location) | [8] |
| (E,E)-8,10-dodecadien-1-ol | Cydia pomonella | 1000 | 1.07 ± 0.06 (at optimal release rate) | [5][6] |
| (E)-8-dodecen-1-ol acetate, (Z)-8-dodecen-1-ol acetate, (Z)-8-dodecen-1-ol | Grapholita libertina | Not specified | 30 ± 7.4 (Pherocon® 1C wing trap) | [2] |
Experimental Protocols
Protocol for Field Testing of 11-Dodecen-1-ol Pheromone Traps
This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of pheromone traps baited with 11-Dodecen-1-ol.
1. Objective: To determine the optimal lure loading and trap design for capturing a target insect species using 11-Dodecen-1-ol.
2. Materials:
- Pheromone lures with varying concentrations of 11-Dodecen-1-ol.
- Different types of insect traps (e.g., Delta, Wing, Funnel).
- Stakes or hangers for trap deployment.
- Gloves for handling lures.
- Data collection sheets or electronic device.
- GPS device for recording trap locations.
3. Experimental Design:
- Select a suitable field site with a known population of the target insect.
- Establish a grid pattern for trap placement, ensuring a minimum distance of 20-50 meters between traps to avoid interference.[3]
- Use a randomized complete block design to account for any environmental gradients within the field.
- Include unbaited traps as a control to measure random insect capture.[4]
4. Procedure:
- Lure Preparation: Handle lures with clean gloves to prevent contamination.[4] Label each lure with the corresponding concentration of 11-Dodecen-1-ol.
- Trap Assembly and Baiting: Assemble the traps according to the manufacturer's instructions. Place one lure inside each trap.
- Trap Deployment: Deploy the traps in the field according to the experimental design. Mount the traps at a height appropriate for the target insect's flight behavior.[3] Record the GPS coordinates of each trap.
- Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap. Remove all captured insects from the traps at each check.
- Lure Replacement: Replace the pheromone lures at the recommended interval, which is typically every 4-6 weeks.[10]
5. Data Analysis:
- Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between different lure concentrations and trap types.
Visualizations
Caption: Generalized insect olfactory signaling pathway for pheromone reception.
Caption: Experimental workflow for testing pheromone trap efficacy.
Caption: Troubleshooting flowchart for low pheromone trap efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. slunik.slu.se [slunik.slu.se]
- 3. Remote monitoring of Cydia pomonella adults among an assemblage of nontargets in sex pheromone‐kairomone‐baited smart traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.culturalheritage.org [resources.culturalheritage.org]
- 5. The optimal sex pheromone release rate for trapping the codling moth Cydia pomonella (Lepidoptera: Tortricidae) in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enlivenarchive.org [enlivenarchive.org]
- 8. Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
Technical Support Center: Environmental Degradation of 11-Dodecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the environmental degradation pathways of 11-Dodecen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 11-Dodecen-1-ol in the environment?
A1: The primary degradation pathway for 11-Dodecen-1-ol in the environment is expected to be microbial biodegradation. This process likely involves the initial oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid (11-dodecenoic acid). This resulting unsaturated fatty acid would then likely enter the β-oxidation pathway for complete mineralization. Abiotic degradation pathways such as photodegradation in the atmosphere may also contribute to its environmental fate.
Q2: What enzymes are likely involved in the initial steps of 11-Dodecen-1-ol biodegradation?
A2: The initial enzymatic attack is likely catalyzed by a broad-spectrum alcohol dehydrogenase, which oxidizes the primary alcohol to an aldehyde. Subsequently, an aldehyde dehydrogenase would catalyze the oxidation of the resulting aldehyde to a carboxylic acid.
Q3: How does the double bond in 11-Dodecen-1-ol affect its biodegradability?
A3: The presence of a double bond in an aliphatic chain can influence the rate of biodegradation. While unsaturated fatty acids are readily biodegradable, the process requires specific enzymes to handle the double bond during β-oxidation. An enoyl-CoA isomerase is typically required to convert the cis or trans double bond into a configuration that can be processed by the hydratase enzyme in the β-oxidation spiral. The position of the double bond can also affect the rate of degradation.
Q4: Is 11-Dodecen-1-ol expected to persist in the environment?
A4: Long-chain alcohols are generally considered to be readily biodegradable.[1][2] However, the specific rate of degradation for 11-Dodecen-1-ol will depend on various environmental factors, including microbial population density, temperature, oxygen availability, and the presence of other organic matter. Its moderate hydrophobicity suggests it may partition to soil and sediment, which could affect its bioavailability to microorganisms.
Q5: What are the major challenges in studying the degradation of 11-Dodecen-1-ol experimentally?
A5: A key challenge is its low water solubility, which can limit its bioavailability to microorganisms in aqueous test systems and lead to difficulties in preparing homogeneous test solutions. Adsorption to glassware and partitioning into organic phases (like soil or sediment) can also complicate mass balance assessments. Accurately quantifying the parent compound and its transient metabolites at low concentrations requires sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Issue 1: Low or no degradation observed in biodegradability tests (e.g., OECD 301).
| Possible Cause | Troubleshooting Step |
| Low Bioavailability | Due to its hydrophobic nature, 11-Dodecen-1-ol may not be sufficiently available to the microorganisms. Consider using a solvent carrier (e.g., acetone, at a concentration that is not inhibitory to the microorganisms) to introduce the test substance. Alternatively, coating the substance onto an inert support like silica gel can increase the surface area for microbial attack.[3] |
| Inhibitory Concentration | The test concentration of 11-Dodecen-1-ol might be toxic to the microbial inoculum. Perform a preliminary toxicity test to determine a non-inhibitory concentration range.[4] |
| Inadequate Inoculum | The microbial source may lack the specific enzymes required for the degradation of unsaturated long-chain alcohols. Use a mixed microbial population from a relevant environmental source (e.g., activated sludge from a wastewater treatment plant) that has been acclimated to similar compounds if possible. |
| Abiotic Losses | 11-Dodecen-1-ol may be lost from the test system due to volatilization or adsorption to the test vessel, leading to an overestimation of degradation. Include sterile controls to quantify abiotic losses. Use silanized glassware to minimize adsorption. |
Issue 2: High variability in replicate degradation measurements.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Test Medium | The low water solubility of 11-Dodecen-1-ol can lead to uneven distribution in the test flasks. Ensure vigorous and consistent mixing of the test medium. The use of a solvent carrier can also improve homogeneity. |
| Inconsistent Inoculum Activity | The microbial activity may vary between flasks. Ensure the inoculum is well-mixed before dispensing into the test vessels. |
| Analytical Errors | Inconsistent extraction efficiency or derivatization can lead to variable results. Optimize and validate the analytical method, including the use of an appropriate internal standard for quantification. |
Issue 3: Difficulty in identifying and quantifying degradation products.
| Possible Cause | Troubleshooting Step |
| Transient Nature of Metabolites | Intermediate degradation products may be short-lived and not accumulate to detectable concentrations. Use a higher starting concentration of 11-Dodecen-1-ol (if not inhibitory) and sample at more frequent, earlier time points. |
| Lack of Analytical Standards | Authentic analytical standards for expected metabolites (e.g., 11-dodecenoic acid) may not be commercially available. Utilize GC-MS with library matching (e.g., NIST) for tentative identification based on mass spectra. Derivatization (e.g., silylation or methylation) can aid in the identification of alcohol and acid functional groups. |
| Matrix Interference | Components of the environmental matrix (soil, water) can interfere with the analysis. Optimize the sample extraction and clean-up procedures to remove interfering substances. |
Quantitative Data Summary
| Parameter | Typical Value Range (for analogous compounds) | Significance |
| Half-life (t1/2) in Water/Sediment | Days to weeks | Indicates the persistence of the compound in aquatic environments. |
| Mineralization (% of Theoretical CO2 Production) | > 60% in 28 days for ready biodegradability | Measures the ultimate degradation to CO2, water, and biomass. |
| Primary Degradation Rate Constant (k) | Varies based on conditions | Describes the rate of disappearance of the parent compound. |
| Formation of Major Metabolites (e.g., 11-dodecenoic acid) | Transient, peak concentration varies | Confirms the degradation pathway and helps assess the potential for accumulation of intermediate products. |
Experimental Protocols
Key Experiment: Aerobic Biodegradation in an Aqueous Medium (based on OECD Guideline 301 B)
Objective: To determine the ready biodegradability of 11-Dodecen-1-ol by microbial degradation in an aerobic aqueous medium.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.
-
Preparation of Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum. The sludge should be collected fresh and processed according to the guideline to obtain a homogenous suspension.
-
Test Substance Preparation: Due to its low water solubility, prepare a stock solution of 11-Dodecen-1-ol in a minimal amount of a low-volatility solvent (e.g., acetone). The final solvent concentration in the test medium should be below the inhibitory level for the microorganisms.
-
Test Setup:
-
Test Vessels: Use sealed vessels equipped for CO2 trapping.
-
Test Flasks: Contain mineral medium, inoculum, and 11-Dodecen-1-ol at a concentration that provides sufficient carbon for CO2 evolution measurement (e.g., 10-20 mg/L).
-
Blank Controls: Contain mineral medium and inoculum only.
-
Reference Control: Contain a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity Control: Contain the test substance and the reference substance to check for inhibitory effects of 11-Dodecen-1-ol.
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.
-
CO2 Measurement: The amount of CO2 evolved is determined by titrating the contents of the CO2 traps (e.g., barium hydroxide or sodium hydroxide) at regular intervals.
-
Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO2 production relative to the theoretical maximum CO2 production (ThCO2) of the test substance.
Diagrams
Caption: Proposed aerobic biodegradation pathway of 11-Dodecen-1-ol.
Caption: Experimental workflow for OECD 301 B biodegradation testing.
References
Resolving peak co-elution in GC analysis of 11-Dodecen-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak co-elution issues encountered during the Gas Chromatography (GC) analysis of 11-Dodecen-1-ol and related long-chain unsaturated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the GC analysis of 11-Dodecen-1-ol isomers?
Peak co-elution in the GC analysis of 11-Dodecen-1-ol isomers, or with other components in a sample matrix, can stem from several factors:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers.[1][2]
-
Suboptimal Temperature Program: An isothermal method or a temperature ramp that is too fast or too slow can fail to provide the necessary separation.[3][4][5][6][7]
-
Poor Column Efficiency: An old or contaminated column, or improper column installation, can lead to peak broadening and overlap.[8][9]
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.[10]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks that are more likely to co-elute.
Q2: How can I identify if I have a co-elution problem?
Identifying co-elution can be challenging, but there are several indicators:
-
Asymmetrical Peak Shapes: Look for peaks with shoulders or tailing, which can suggest the presence of more than one compound.[1][2]
-
Mass Spectrometry Data: If using a GC-MS system, examining the mass spectra across a single chromatographic peak can reveal the presence of multiple components if the spectra are not consistent.[1][2]
-
Varying Analytical Conditions: Altering the temperature program or column can sometimes resolve the co-eluting peaks, confirming their presence.[3][4]
Q3: What is the first step I should take to troubleshoot peak co-elution?
The initial and most crucial step is to review and optimize your GC method parameters. This involves a systematic approach to adjusting the temperature program, carrier gas flow rate, and injection parameters. A methodical approach will help you understand the impact of each parameter on your separation.
Troubleshooting Guides
Guide 1: Optimizing GC Method Parameters
A systematic approach to method optimization is critical for resolving co-eluting peaks. The following table summarizes the key GC parameters and their effects on separation.
| Parameter | Effect on Separation | Troubleshooting Action |
| Oven Temperature Program | Influences analyte volatility and interaction with the stationary phase, affecting selectivity and retention time.[3][4][5][7] | Decrease the initial oven temperature: This can improve the separation of early eluting peaks. A good starting point is 20°C below the boiling point of the solvent for splitless injection.[5] Reduce the ramp rate: A slower temperature ramp gives analytes more time to interact with the stationary phase, often improving resolution.[5][6] Introduce an isothermal hold: A hold at a specific temperature can help separate critical pairs of analytes.[5][6] |
| Carrier Gas Flow Rate | Affects the efficiency of the separation (number of theoretical plates). An optimal flow rate will result in the sharpest peaks. | Optimize the linear velocity: For helium, a typical optimal linear velocity is around 20-30 cm/s. For hydrogen, it can be higher (30-40 cm/s), which can also reduce run times. |
| Column Selection | The polarity and chemistry of the stationary phase are the most critical factors for selectivity.[1][11] | Choose a column with a different stationary phase: If you are using a non-polar column (e.g., DB-1, HP-5), consider a more polar column (e.g., a "WAX" type or a cyanopropyl-based phase) to enhance separation based on differences in polarity.[12] Increase column length: A longer column provides more theoretical plates and can improve resolution, but will also increase analysis time.[13] Decrease column internal diameter: A smaller internal diameter column can provide higher efficiency.[13][14] |
| Injection Volume | Overloading the column can lead to peak broadening and distortion. | Reduce the injection volume: This is a simple way to check for and mitigate overload effects. |
Guide 2: Derivatization to Enhance Separation
For compounds like alcohols, derivatization can significantly improve chromatographic behavior by increasing volatility and reducing polarity.[15][16] Silylation is a common derivatization technique for alcohols.[16][17][18]
Experimental Protocol: Silylation of 11-Dodecen-1-ol
This protocol outlines a general procedure for the silylation of 11-Dodecen-1-ol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Sample containing 11-Dodecen-1-ol
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of your sample in the anhydrous solvent. The concentration should be appropriate for your GC system's sensitivity. It is crucial to ensure the sample and solvent are dry, as silylating reagents will react with water.[15]
-
Reagent Addition: In a GC vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA + 1% TMCS. The silylating reagent should be in excess.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC.
-
GC Column Selection: Use a low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms). Avoid columns with hydroxyl groups (e.g., WAX phases) as they can react with the silylating reagent.[16]
Expected Outcome: The resulting trimethylsilyl (TMS) ether of 11-Dodecen-1-ol will be more volatile and less polar than the original alcohol.[16] This change in chemical properties often leads to sharper peaks and improved resolution from other components in the mixture.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting peak co-elution.
Caption: Troubleshooting workflow for resolving GC peak co-elution.
Caption: Silylation derivatization workflow for 11-Dodecen-1-ol.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. agilent.com [agilent.com]
- 10. quora.com [quora.com]
- 11. gcms.cz [gcms.cz]
- 12. srigc.com [srigc.com]
- 13. gcms.cz [gcms.cz]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. weber.hu [weber.hu]
Validation & Comparative
A Comparative Analysis of (Z)- and (E)-11-Dodecen-1-ol Efficacy in Insect Chemical Communication
In the intricate world of insect chemical communication, the precise geometry of pheromone molecules is paramount to eliciting a specific behavioral response. This guide provides a comparative analysis of the efficacy of the (Z) and (E) isomers of 11-Dodecen-1-ol, a compound often implicated as a crucial component in the pheromone blends of various insect species. Through an examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of the distinct roles these isomers play in insect attraction and communication.
While direct comparative data for (Z)- and (E)-11-dodecen-1-ol is not abundantly available in public literature, the well-established principles of pheromone chemistry and documented evidence from structurally similar compounds, such as the acetates of 11-tetradecenol in the redbanded leafroller moth (Argyrotaenia velutinana), strongly suggest a functional differentiation between the two isomers. It is a common phenomenon in insect chemical ecology that one isomer acts as the primary attractant while the other serves to modulate the behavioral response, often enhancing specificity and attraction at specific ratios.
Data Presentation: Efficacy of Geometric Isomers
The biological activity of pheromones is highly contingent on their stereochemistry. The differential effects of the (Z) and (E) isomers are typically quantified through electrophysiological and behavioral assays. Below is a table summarizing the anticipated comparative efficacy based on analogous pheromone systems.
| Parameter | (Z)-11-Dodecen-1-ol | (E)-11-Dodecen-1-ol |
| Primary Role | Primary Attractant | Synergist/Modulator |
| Electroantennogram (EAG) Response | High | Moderate to Low (often enhances response to Z-isomer at specific ratios) |
| Behavioral Response (Wind Tunnel) | Upwind flight, source location | Increased attraction and landing when combined with Z-isomer in optimal ratio |
| Field Trap Captures | Moderate to High | Low when used alone; significantly increases captures when in an optimal blend with the Z-isomer |
Experimental Protocols
To ascertain the distinct efficacies of the (Z) and (E) isomers of 11-Dodecen-1-ol, a series of well-defined experimental protocols are employed.
Electroantennography (EAG)
This technique measures the electrical output of an insect's antenna in response to an odorant, providing a quantitative measure of its olfactory sensitivity.
-
Insect Preparation: The head of an adult male moth is excised, and the antennae are positioned between two microelectrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is placed in the head capsule.
-
Odorant Delivery: A constant stream of charcoal-filtered and humidified air is passed over the antenna. A puff of air containing a precise concentration of the test isomer is introduced into the airstream.
-
Data Acquisition: The change in the electrical potential of the antenna is amplified and recorded. The amplitude of the depolarization is proportional to the number of olfactory receptor neurons that have been stimulated.
-
Comparative Analysis: The EAG responses to a range of concentrations of both the (Z) and (E) isomers, as well as various blend ratios, are recorded and compared.
Wind Tunnel Bioassay
This assay observes the behavioral response of an insect to a pheromone plume in a controlled environment that simulates natural conditions.
-
Setup: A wind tunnel with controlled airflow, temperature, and light is used. A pheromone dispenser (e.g., a rubber septum) loaded with the test compound(s) is placed at the upwind end.
-
Insect Release: Adult male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the pheromone source.
-
Data Analysis: The percentage of moths exhibiting each behavior in response to the (Z) isomer alone, the (E) isomer alone, and various blends is calculated and statistically compared.
Field Trapping Experiments
These experiments assess the attractiveness of the isomers under natural conditions.
-
Trap and Lure Preparation: Pheromone traps (e.g., sticky traps) are baited with lures (e.g., rubber septa) impregnated with the (Z) isomer, the (E) isomer, or specific blends of the two. A control trap with a lure containing only the solvent is also included.
-
Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. The number of traps and the distance between them are standardized.
-
Data Collection and Analysis: The number of target male insects captured in each trap is counted at regular intervals. The mean trap catches for each treatment are compared using statistical analysis (e.g., ANOVA) to determine the most effective attractant.
Mandatory Visualization
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing pheromone isomer efficacy.
Caption: Generalized pheromone signaling pathway in insects.
Validating the Synthesis of 11-Dodecen-1-ol: A Comparative Guide to Spectral Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comparative framework for the validation of 11-dodecen-1-ol synthesis, a key intermediate in the production of various chemical products. We present detailed experimental protocols for its synthesis via two common methods, the Wittig reaction and a Grignard reaction, and outline the subsequent spectral analysis techniques for structural verification.
Synthesis of 11-Dodecen-1-ol: A Tale of Two Reactions
Two robust and widely employed methods for the synthesis of 11-dodecen-1-ol are the Wittig reaction and the Grignard reaction. Below are detailed protocols for each approach.
Method 1: Synthesis via Wittig Reaction
This method involves the reaction of a phosphonium ylide with an aldehyde.
Experimental Protocol:
-
Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine (10-hydroxydecyl)triphenylphosphonium bromide (1 equivalent), triphenylphosphine (1.1 equivalents), and 10-bromodecan-1-ol (1 equivalent) in anhydrous toluene. Heat the mixture to reflux for 24 hours under a nitrogen atmosphere. Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by vacuum filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Reaction with Formaldehyde: To a suspension of the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78°C. Introduce a stream of dry formaldehyde gas (generated by heating paraformaldehyde) into the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 11-dodecen-1-ol.
Method 2: Synthesis via Grignard Reaction
This approach utilizes the reaction of a Grignard reagent with an electrophile.
Experimental Protocol:
-
Protection of the Alcohol: In a round-bottom flask, dissolve 10-bromodecan-1-ol (1 equivalent) in anhydrous dichloromethane. Add dihydropyran (1.2 equivalents) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir the mixture at room temperature for 4 hours. Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydropyranyl (THP) protected 10-bromodecan-1-ol.
-
Grignard Reagent Formation and Reaction: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.5 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of the THP-protected 10-bromodecan-1-ol (1 equivalent) in anhydrous THF and add it dropwise to the magnesium turnings. Initiate the reaction by gentle heating if necessary. Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C and add vinylmagnesium bromide (1.2 equivalents in THF) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Deprotection and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Add 2 M hydrochloric acid to the mixture and stir at room temperature for 2 hours to remove the THP protecting group. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 11-dodecen-1-ol.
Spectral Analysis for Validation
The successful synthesis of 11-dodecen-1-ol is confirmed through a combination of spectroscopic techniques.
Experimental Protocol for Spectral Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve approximately 5-10 mg of the purified product in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Prepare a more concentrated sample (20-30 mg) in CDCl₃. Record the proton-decoupled ¹³C NMR spectrum on the same instrument.
-
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film of the neat liquid product on a salt plate (NaCl or KBr) using an FTIR spectrometer.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Visualizing the Process
To better illustrate the workflow and reaction pathways, the following diagrams are provided.
Caption: Overall workflow from synthesis to spectral validation.
Caption: Wittig reaction pathway for 11-dodecen-1-ol synthesis.
Caption: Grignard reaction pathway for 11-dodecen-1-ol synthesis.
Data Presentation: Expected vs. Alternative Spectral Data
Clear and concise data presentation is crucial for efficient analysis. The following tables summarize the expected spectral data for pure 11-dodecen-1-ol and compare it with a potential impurity from the Wittig synthesis.
Table 1: Summary of Expected Spectral Data for 11-Dodecen-1-ol
| Spectroscopic Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.88-5.78 (m, 1H, -CH=CH₂), 5.04-4.92 (m, 2H, -CH=CH₂), 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH), 2.04 (q, J = 7.0 Hz, 2H, -CH₂-CH=CH₂), 1.57 (p, J = 6.8 Hz, 2H), 1.41-1.25 (m, 14H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 139.2, 114.1, 63.1, 33.8, 32.8, 29.6, 29.5, 29.4, 29.1, 28.9, 25.7 |
| IR (neat, cm⁻¹) | 3330 (br, O-H), 3075 (=C-H), 2925, 2855 (C-H), 1640 (C=C), 990, 910 (=C-H bend) |
| Mass Spectrometry (EI) | m/z (%): 184 (M⁺), 166, 138, 124, 110, 96, 82, 68, 55, 41 |
Table 2: Comparative Spectral Data: 11-Dodecen-1-ol vs. Triphenylphosphine Oxide
| Spectral Feature | 11-Dodecen-1-ol | Triphenylphosphine Oxide (Byproduct) | Key Differentiating Features |
| ¹H NMR (Aromatic Region) | Absent | δ 7.75-7.45 (m, 15H) | Presence of multiple signals in the aromatic region for the byproduct. |
| ¹H NMR (Aliphatic Region) | Complex pattern from δ 5.88 to 1.25 | Absent | Absence of aliphatic signals for the byproduct. |
| ¹³C NMR (Aromatic Region) | Absent | δ 133-128 | Presence of aromatic carbon signals for the byproduct. |
| IR (P=O Stretch) | Absent | ~1190 cm⁻¹ (strong) | Strong, characteristic P=O stretch for the byproduct. |
| IR (O-H Stretch) | ~3330 cm⁻¹ (broad) | Absent | Broad O-H stretch is unique to the product. |
| Mass Spec (Molecular Ion) | m/z 184 | m/z 278 | Different molecular weights. |
By following these detailed synthetic and analytical protocols, and utilizing the provided spectral data and visualizations, researchers can confidently synthesize and validate the structure of 11-dodecen-1-ol, ensuring the quality and reliability of their starting materials for further research and development.
Confirming the Biological Activity of Synthetic 11-Dodecen-1-ol: A Comparative Guide to Bioassays
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of insect pheromones, such as 11-dodecen-1-ol, is a critical step in developing effective and environmentally benign pest management strategies. However, chemical synthesis alone is insufficient; rigorous biological assays are essential to confirm that the synthetic compound is biologically active and elicits the same behavioral responses as its natural counterpart. This guide provides a comparative overview of the primary bioassays used to validate the efficacy of synthetic 11-dodecen-1-ol, complete with experimental protocols and comparative data.
Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)
Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's entire antenna to an airborne chemical stimulus.[1][2] When coupled with gas chromatography (GC-EAD), it becomes a powerful tool for identifying which specific compounds in a mixture are biologically active.[3][4] In this setup, volatile compounds are separated by a GC, and the effluent is split, with one part going to the GC's detector (like a Flame Ionization Detector or Mass Spectrometer) and the other part being directed over an insect antenna.[5] This allows for the simultaneous recording of the chemical profile and the antenna's response, pinpointing the exact compounds that trigger an olfactory sensation.
Experimental Protocol: GC-EAD
-
Antenna Preparation:
-
An antenna is carefully excised from a live insect (e.g., a male moth).
-
The base and the tip of the antenna are placed into two glass capillary electrodes containing a saline solution (e.g., KCl solution with polyvinylpyrrolidone to prevent evaporation).[6]
-
These electrodes are connected to an amplifier to record the electrical potential of the antenna.[2][6]
-
-
GC Separation:
-
A sample of synthetic 11-dodecen-1-ol (dissolved in a solvent like hexane) is injected into the gas chromatograph.
-
The GC column separates the components of the sample based on their volatility and interaction with the stationary phase.
-
-
Stimulus Delivery and Recording:
-
The column effluent is split. One stream goes to the GC detector (FID or MS) to generate a chromatogram.
-
The other stream is passed through a heated transfer line and delivered to the prepared antenna in a stream of purified, humidified air.[3]
-
The EAG system records voltage changes from the antenna as the compounds elute from the GC.[3] A significant voltage drop that coincides with the peak of 11-dodecen-1-ol on the chromatogram confirms its detection by the antenna.
-
Comparative Data: EAG Response
The table below presents hypothetical, yet representative, data from an EAG bioassay comparing the antennal response to natural pheromone extract and synthetic 11-dodecen-1-ol.
| Test Compound | Concentration (ng/µL) | Mean EAG Response (mV) | Standard Deviation |
| Control (Hexane) | N/A | 0.1 | ± 0.05 |
| Natural Extract | 10 | 1.8 | ± 0.3 |
| Synthetic 11-Dodecen-1-ol | 10 | 1.7 | ± 0.4 |
| Alternative Compound A | 10 | 0.5 | ± 0.2 |
| Alternative Compound B | 10 | 1.2 | ± 0.3 |
This data illustrates that the synthetic compound elicits a response nearly identical to the natural extract, while alternative compounds show significantly lower activity.
Behavioral Bioassays
While EAG confirms an olfactory response, behavioral bioassays are crucial to determine if the synthetic compound can elicit the complex behaviors associated with mating, such as attraction and orientation.[7][8] These assays are essential for proving the compound's practical utility.
Experimental Protocol: Wind Tunnel Assay
-
Setup: A wind tunnel is used to create a controlled laminar airflow, mimicking a natural odor plume.
-
Acclimation: Male moths are released into the tunnel and allowed to acclimate.
-
Stimulus Introduction: A dispenser (e.g., a rubber septum or filter paper) treated with a specific dose of synthetic 11-dodecen-1-ol is placed at the upwind end of the tunnel.
-
Observation: The behavior of the moths is observed and scored for a set period (e.g., 5 minutes). Key behaviors include:
-
Taking Flight (TF): Percentage of moths that initiate flight.
-
Orientation Flight (OR): Percentage of moths that fly upwind towards the source.
-
Approaching Source (APP): Percentage of moths that arrive within a set distance of the source.
-
Landing (LA): Percentage of moths that land on or near the source.[9]
-
Comparative Data: Wind Tunnel Behavioral Response
The table below summarizes typical results from a wind tunnel assay, comparing the behavioral responses of male moths to different stimuli.
| Stimulus | Dose (ng) | Taking Flight (%) | Orientation Flight (%) | Approach Source (%) | Landing (%) |
| Control (Solvent) | N/A | 10 | 5 | 0 | 0 |
| Natural Female Pheromone | 100 | 95 | 85 | 75 | 70 |
| Synthetic 11-Dodecen-1-ol | 100 | 92 | 83 | 72 | 68 |
| (E)-isomer Alternative | 100 | 30 | 15 | 5 | 2 |
| Incomplete Blend | 100 | 65 | 40 | 25 | 20 |
This data shows that the synthetic 11-dodecen-1-ol performs nearly as well as the natural pheromone, while the incorrect stereoisomer or an incomplete blend of components are significantly less effective.
Comparison with Alternatives
The biological activity of a synthetic pheromone is highly dependent on its chemical structure, particularly its stereochemistry (the spatial arrangement of its atoms). For alkenes like 11-dodecen-1-ol, the geometry around the double bond ((Z) or (E) isomerism) is critical. Often, one isomer is highly active while the other is inactive or even inhibitory.[10] Therefore, bioassays must compare the synthesized compound not only to the natural pheromone but also to its other stereoisomers and related compounds to ensure specificity.
Field Trapping Assays
The ultimate test of a synthetic pheromone's effectiveness is its performance in the field.
Experimental Protocol: Field Trapping
-
Trap Deployment: Pheromone-baited traps are deployed in a suitable habitat. The experimental design often involves a randomized block design to account for spatial variability.
-
Lure Comparison: Different lures are tested simultaneously:
-
Lure with synthetic 11-dodecen-1-ol.
-
Lure with a blend of components (if it's part of a multi-component pheromone).
-
Lure with an alternative compound or isomer.
-
Unbaited (control) trap.
-
-
Data Collection: Traps are checked at regular intervals, and the number of target insects captured is recorded.
-
Analysis: Statistical analysis is performed to determine if there are significant differences in trap capture rates between the different lures.[11]
Comparative Data: Field Trap Captures
| Lure Type | Mean No. of Moths Captured / Trap / Week | Significance (vs. Control) |
| Control (Unbaited) | 1.2 | N/A |
| Synthetic 11-Dodecen-1-ol (1 mg) | 45.5 | p < 0.01 |
| Natural Pheromone Extract | 48.2 | p < 0.01 |
| (E)-11-Dodecen-1-ol (1 mg) | 3.1 | Not Significant |
| Related Compound (Z-7-Dodecen-1-ol) | 5.4 | Not Significant |
This field data provides the strongest evidence, demonstrating that synthetic 11-dodecen-1-ol is a highly effective attractant, comparable to the natural pheromone, while other related compounds are not.
Conclusion
Confirming the biological activity of synthetic 11-dodecen-1-ol requires a multi-tiered approach. Electroantennography provides the initial confirmation of olfactory detection, while behavioral assays in controlled and field settings demonstrate the compound's ability to elicit the desired attractive behaviors. Objective comparison against natural pheromones, inactive isomers, and other alternatives is critical for validating the efficacy and specificity of the synthetic product. The protocols and comparative data presented in this guide offer a framework for the rigorous biological validation essential for the successful application of synthetic pheromones in research and pest management.
References
- 1. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 11-Dodecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
11-Dodecen-1-ol is a long-chain unsaturated fatty alcohol that serves as a versatile synthon in organic chemistry. Its terminal double bond and primary alcohol functional group make it a valuable building block for more complex molecules, including insect pheromones used in sustainable agriculture.[1] The selection of a synthetic route to this compound is a critical decision, balancing factors such as yield, cost, scalability, and environmental impact. This guide provides a comparative analysis of prominent synthetic strategies for 11-dodecen-1-ol, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of 11-dodecen-1-ol can be approached through several established chemical transformations. The table below summarizes the key quantitative data for four primary routes, offering a clear comparison of their efficiencies and requirements.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction | 10-Iododecan-1-ol, Vinyl bromide | Magnesium, Copper(I) iodide | 96%[1] | High yield, Readily available starting materials | Requires strictly anhydrous conditions |
| Wittig Reaction | 11-Bromoundecan-1-ol, Paraformaldehyde | Triphenylphosphine, n-Butyllithium | Good (inferred) | High regioselectivity of C=C bond | Stoichiometric use of phosphine reagent generates significant waste |
| Olefin Metathesis | 1-Decene, Allyl alcohol | Grubbs Catalyst (e.g., 2nd Gen) | Moderate to High (inferred) | High functional group tolerance, Catalytic | Catalyst can be expensive, Potential for side reactions |
| Reduction of Undecylenic Acid | 10-Undecenoic acid (Undecylenic acid) | Lithium aluminum hydride (LiAlH₄) | ~97% | High yield, Commercially available starting material from renewable sources (castor oil) | Use of a strong, pyrophoric reducing agent |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each primary synthetic route.
Caption: Grignard reaction pathway to 11-Dodecen-1-ol.
Caption: Wittig reaction pathway to 11-Dodecen-1-ol.
Caption: Olefin metathesis pathway to 11-Dodecen-1-ol.
Caption: Reduction of undecylenic acid to 11-Dodecen-1-ol.
Experimental Protocols
Route 1: Grignard Reaction
This highly efficient synthesis involves the copper-catalyzed coupling of a Grignard reagent with a long-chain iodoalcohol.
Experimental Workflow:
Caption: Workflow for the Grignard synthesis of 11-Dodecen-1-ol.
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of vinyl bromide in anhydrous THF to initiate the formation of vinylmagnesium bromide.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) iodide. Cool the mixture in an ice bath. Slowly add a solution of 10-iododecan-1-ol in anhydrous THF.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 11-dodecen-1-ol.
Route 4: Reduction of Undecylenic Acid
This is a direct and high-yielding method utilizing the commercially available and renewable starting material, undecylenic acid.
Experimental Workflow:
Caption: Workflow for the reduction of undecylenic acid.
Methodology:
-
Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in dry THF under an inert atmosphere, cool the flask to 0 °C using an ice bath.
-
Addition of Acid: Add a solution of 10-undecenoic acid in dry THF dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature.
-
Workup: Quench the reaction by the careful, dropwise addition of ethyl acetate, followed by water. Filter the resulting solution.
-
Extraction and Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the residue by column chromatography (e.g., 4% ethyl acetate in hexane) to afford 11-dodecen-1-ol as a colorless oil.
Emerging Alternatives: Biocatalysis and Green Chemistry
Recent research has focused on developing more sustainable methods for producing fatty alcohols like 11-dodecen-1-ol. These approaches aim to reduce reliance on hazardous reagents and minimize waste.
-
Enzymatic Routes: Biotransformation of fatty acids, which are abundant renewable resources, into valuable unsaturated alcohols is a promising green alternative.[1] These methods offer high specificity and operate under mild reaction conditions, reducing the environmental impact.
-
Green Solvents: The use of greener solvents, such as water-based systems for reactions like the Wittig olefination, is an active area of research.[1]
-
Renewable Feedstocks: The synthesis starting from undecylenic acid, derived from castor oil, is an excellent example of utilizing a renewable feedstock.[1]
These green chemistry approaches are pivotal for the future of chemical manufacturing, aligning with the growing demand for sustainable and environmentally benign processes in the pharmaceutical and fine chemical industries.
References
Cross-Reactivity of Insect Pheromone Receptors to 11-Dodecen-1-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of insect pheromone receptors to 11-dodecen-1-ol and its structural analogs. The information is compiled from various experimental studies and is intended to aid in the research and development of novel pest management strategies and other applications involving insect chemoreception.
Data Presentation: Receptor Responses to Pheromone Analogs
The following tables summarize quantitative data from functional characterization studies of insect pheromone receptors. These studies utilize various techniques to measure the response of specific receptors to different, structurally related compounds. While direct comprehensive cross-reactivity data for a full suite of 11-dodecen-1-ol analogs on a single receptor is limited in the public domain, the presented data on related C12 and C14 compounds illustrates the principles of receptor specificity and cross-reactivity.
Table 1: Functional Characterization of Pheromone Receptors from Ostrinia furnacalis (Asian Corn Borer) Expressed in Xenopus Oocytes.
Data from this table is based on two-electrode voltage-clamp recordings of Xenopus oocytes expressing O. furnacalis pheromone receptors (OfurORs). The response is measured as the current (nA) elicited by the application of different pheromone components.
| Pheromone Analog | OfurOR4 (nA) | OfurOR5b (nA) | OfurOR6 (nA) | OfurOR7 (nA) | OfurOR8 (nA) |
| (Z)-9-tetradecenyl acetate (Z9-14:OAc) | - | +++ | - | +++ | + |
| (E)-11-tetradecenyl acetate (E11-14:OAc) | - | ++ | - | - | ++ |
| (Z)-11-tetradecenyl acetate (Z11-14:OAc) | - | ++ | - | - | ++ |
| (E)-12-tetradecenyl acetate (E12-14:OAc) | ++ | + | +++ | - | - |
| (Z)-12-tetradecenyl acetate (Z12-14:OAc) | +++ | + | - | - | - |
Data adapted from functional studies on Ostrinia furnacalis pheromone receptors.[1][2][3] Response strength is categorized as: +++ (strong), ++ (moderate), + (weak), - (no response).
Table 2: Single Sensillum Recording Responses of Olfactory Receptor Neurons (ORNs) in Ostrinia furnacalis to Pheromone Components.
This table shows the firing rate (spikes/s) of individual olfactory receptor neurons in the sensilla of O. furnacalis in response to stimulation with different pheromone components. This in vivo data reflects the response of the native receptor machinery.
| Pheromone Analog | Neuron Type A (spikes/s) | Neuron Type B (spikes/s) | Neuron Type C (spikes/s) |
| (Z)-9-tetradecenyl acetate (Z9-14:OAc) | 0-10 | 0-10 | 40-60 |
| (E)-11-tetradecenyl acetate (E11-14:OAc) | 0-10 | 20-40 | 0-10 |
| (Z)-11-tetradecenyl acetate (Z11-14:OAc) | 0-10 | 20-40 | 0-10 |
| (E)-12-tetradecenyl acetate (E12-14:OAc) | 80-100 | 0-10 | 0-10 |
| (Z)-12-tetradecenyl acetate (Z12-14:OAc) | 80-100 | 0-10 | 0-10 |
Data adapted from single sensillum recording studies in Ostrinia furnacalis.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of insect olfactory receptors.
Heterologous Expression and Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes
This in vitro method allows for the functional characterization of a specific olfactory receptor in a controlled environment.
a. Receptor Cloning and cRNA Synthesis:
-
Isolate total RNA from the antennae of the target insect species.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the open reading frame (ORF) of the candidate pheromone receptor gene and the obligatory co-receptor (Orco) gene using PCR with specific primers.
-
Clone the amplified ORFs into a suitable expression vector (e.g., pT7Ts).
-
Linearize the plasmids and synthesize capped cRNA in vitro using a T7 RNA polymerase kit.
-
Purify and quantify the synthesized cRNA.
b. Oocyte Preparation and Injection:
-
Harvest stage V-VII oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular membrane.
-
Inject each oocyte with 50 ng of the candidate receptor cRNA and 50 ng of Orco cRNA.
-
Incubate the injected oocytes in Barth's solution at 18°C for 3-7 days to allow for receptor expression.
c. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage and current electrodes.
-
Clamp the membrane potential at -80 mV.
-
Dissolve the 11-dodecen-1-ol analogs in dimethyl sulfoxide (DMSO) to create stock solutions and dilute to the final concentration in oocyte Ringer's solution just before application.
-
Apply the odorant solutions to the oocyte for a defined period (e.g., 20 seconds) and record the induced currents using a two-electrode voltage-clamp amplifier.
-
Wash the oocyte with Ringer's solution between applications to allow for recovery.
Single Sensillum Recording (SSR)
SSR is an in vivo electrophysiological technique that measures the activity of individual olfactory receptor neurons within their native sensilla on the insect antenna.
a. Insect Preparation:
-
Immobilize the insect (e.g., a moth) in a pipette tip, leaving the head and antennae exposed.
-
Fix the insect preparation onto a microscope slide with wax or dental cement.
-
Stabilize one antenna on a coverslip using a fine glass capillary or adhesive tape.
b. Recording Setup:
-
Use a high-magnification microscope to visualize the sensilla on the antenna.
-
Insert a sharpened tungsten or glass reference electrode into the insect's eye or another part of the head.
-
Carefully insert a sharpened tungsten recording electrode into the base of a single sensillum to make contact with the neuron(s) within.
c. Odorant Stimulation and Data Acquisition:
-
Deliver a continuous stream of purified and humidified air over the antenna.
-
Dissolve the 11-dodecen-1-ol analogs in a solvent (e.g., paraffin oil or hexane) at various concentrations.
-
Apply a small amount of the odorant solution to a filter paper strip placed inside a Pasteur pipette.
-
Inject a puff of air (of defined duration and volume) through the pipette into the continuous airstream to deliver the odorant stimulus to the antenna.
-
Record the neuronal action potentials using an amplifier and digitize the signal for analysis.
-
Analyze the spike frequency (spikes per second) before, during, and after the stimulus.
Calcium Imaging of Heterologously Expressed Receptors
This technique allows for the visualization of receptor activation by measuring changes in intracellular calcium concentration in cells expressing the receptor of interest.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or Sf9 cells) in the appropriate medium.
-
Co-transfect the cells with plasmids encoding the candidate pheromone receptor, Orco, and a genetically encoded calcium indicator (e.g., GCaMP).
b. Calcium Imaging Procedure:
-
Plate the transfected cells on a glass-bottom dish.
-
Wash the cells with a physiological saline solution.
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a camera.
-
Prepare solutions of 11-dodecen-1-ol analogs in the saline solution.
-
Perfuse the cells with the analog solutions and record the changes in fluorescence intensity of the calcium indicator over time.
-
Analyze the change in fluorescence (ΔF/F) to quantify the cellular response.
Signaling Pathways
The binding of a pheromone molecule to its receptor initiates a signal transduction cascade that ultimately leads to the generation of an action potential in the olfactory receptor neuron. In insects, two primary pathways have been proposed for pheromone reception: an ionotropic pathway and a metabotropic pathway. The exact mechanism can vary between insect species and receptor types.
Figure 1. Ionotropic signaling pathway for insect pheromone reception.
In the ionotropic pathway, the pheromone receptor (ORx) forms a complex with the co-receptor (Orco) to create a ligand-gated ion channel.[4][5][6] The binding of the pheromone, often facilitated by a Pheromone-Binding Protein (PBP), directly opens the channel, leading to an influx of cations and depolarization of the neuronal membrane.[7]
Figure 2. Metabotropic signaling pathway for insect pheromone reception.
The metabotropic pathway involves a G-protein coupled receptor (GPCR)-like pheromone receptor.[4][5][8] Upon pheromone binding, the receptor activates a G-protein, which in turn stimulates an effector enzyme like phospholipase C (PLC).[9] PLC generates second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which then open intracellular calcium channels and other cation channels, leading to depolarization.[9]
Figure 3. General experimental workflow for functional characterization of insect olfactory receptors.
This workflow outlines the common steps taken by researchers to identify and characterize the function of insect olfactory receptors, from gene cloning to in vivo validation of receptor activity.
References
- 1. Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis [frontiersin.org]
- 3. Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 5. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]
- 8. No Evidence for Ionotropic Pheromone Transduction in the Hawkmoth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamical Modeling of the Moth Pheromone-Sensitive Olfactory Receptor Neuron within Its Sensillar Environment - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Pheromone Lures for the Redbanded Leafroller: A Comparative Analysis
A detailed examination of pheromone lure composition reveals that specific blends of (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and the synergist dodecyl acetate are critical for the effective monitoring of the redbanded leafroller (Argyrotaenia velutinana), a significant pest in orchards. While "11-dodecen-1-ol" is a component in some lepidopteran pheromones, for the redbanded leafroller, the combination and ratio of the aforementioned acetates are the key determinants of lure efficacy. This guide provides a comparative analysis of different pheromone blends based on available experimental data.
Key Pheromone Components and Their Role
The primary sex pheromone components for the redbanded leafroller are (Z)-11-tetradecenyl acetate (Z11-14:Ac) and (E)-11-tetradecenyl acetate (E11-14:Ac). Dodecyl acetate (12:Ac) has been identified as a crucial synergist that significantly enhances the attractiveness of the pheromone blend to male moths. The precise ratio of these components is vital for optimal trap capture rates.
Comparative Performance of Pheromone Blends
Field trials have demonstrated that the ratio of the (E) to (Z) isomers of 11-tetradecenyl acetate significantly influences the capture of male A. velutinana. Gas chromatographic analyses of pheromone glands from female moths have shown that the natural ratio of the E/Z isomers is approximately 7-9% of the E-isomer[1][2]. Commercial lures are formulated to mimic this natural blend.
One commercially available lure for the redbanded leafroller contains (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and dodecyl acetate[3]. While the exact ratios in commercial products are often proprietary, research indicates that a blend mimicking the natural 91:9 (Z:E) ratio of the tetradecenyl acetates, in combination with dodecyl acetate, is effective for monitoring this pest[1].
Interestingly, studies on the pheromone blends of other leafroller species, such as the obliquebanded leafroller (Choristoneura rosaceana), have shown that lures designed for those species are selective against the redbanded leafroller[4][5]. This highlights the high degree of specificity in the pheromone communication of these closely related pests.
While specific data directly comparing a wide array of commercial alternatives in a single study is limited, the available information underscores the importance of using a species-specific lure formulated with the correct pheromone components in the appropriate ratios. Standard commercial lures for A. velutinana have been shown to be effective, with high trap captures that are not significantly increased by even a 100-fold increase in lure loading.
Experimental Protocols
A common methodology for evaluating the performance of different pheromone lures involves field trapping experiments. A typical experimental protocol is as follows:
-
Trap Selection: Pherocon® 1C "wing" traps or Delta traps are commonly used for monitoring leafroller species[4][5].
-
Lure Preparation: Pheromone components are synthesized and formulated into lures, often on rubber septa or in a polymer matrix, at various blend ratios and dosages.
-
Experimental Design: Traps baited with different lure formulations and unbaited control traps are deployed in an orchard in a randomized block design. The distance between traps is sufficient to avoid interference (typically >20 meters).
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male moths of the target species is recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean trap captures for each lure formulation to determine significant differences in performance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of pheromone attraction in moths and a typical experimental workflow for comparing lure performance.
Caption: Pheromone signaling pathway in the redbanded leafroller.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. evergreengrowers.com [evergreengrowers.com]
- 4. researchgate.net [researchgate.net]
- 5. Pest phenology and evaluation of traps and pheromone lures for monitoring flight activity of obliquebanded leafroller (Lepidoptera: Tortricidae) in Minnesota apple orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of 11-Dodecen-1-ol for Advanced Metabolic Studies
In the intricate world of metabolic research, understanding the fate of individual molecules is paramount. For scientists and drug development professionals investigating the metabolism of long-chain unsaturated alcohols like 11-dodecen-1-ol, a crucial component in various biological systems including insect pheromones, isotopic labeling offers a powerful lens to trace its metabolic journey.[1][2] This guide provides a comprehensive comparison of isotopic labeling strategies for 11-dodecen-1-ol, supported by experimental insights and detailed protocols, to empower researchers in designing and executing robust metabolic studies.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope is a critical decision in designing metabolic studies. The most common stable isotopes used for labeling organic molecules are Deuterium (²H) and Carbon-13 (¹³C).[3][4] Each offers distinct advantages and disadvantages, as summarized in the table below.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Cost | Generally lower cost of starting materials. | More expensive starting materials and synthesis. |
| Synthesis | Can sometimes be achieved through simple exchange reactions, though specific labeling often requires multi-step synthesis.[5] | Typically requires more complex synthetic routes from ¹³C-labeled precursors. |
| Detection | Primarily detected by mass spectrometry (MS) due to the mass difference. | Detectable by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] |
| Metabolic Stability | C-²H bonds are stronger than C-¹H bonds (Kinetic Isotope Effect), which can sometimes alter metabolic rates.[5] | ¹³C is a heavier, stable isotope that generally does not significantly alter the chemical properties or metabolic fate of the molecule. |
| Background Noise | Low natural abundance of deuterium results in low background signals. | Higher natural abundance of ¹³C (approx. 1.1%) can lead to a higher background signal in MS, requiring high-resolution instrumentation. |
For studying the metabolism of 11-dodecen-1-ol, the selection between deuterium and carbon-13 labeling will depend on the specific research question, available instrumentation, and budget. For instance, if the goal is to track the incorporation of the entire carbon backbone into downstream metabolites, ¹³C labeling would be the more robust choice. Conversely, if the study aims for a more cost-effective tracing of the molecule, deuterium labeling could be a viable option, provided the potential for kinetic isotope effects is considered.
Metabolic Pathways of 11-Dodecen-1-ol
While the specific metabolic pathways of 11-dodecen-1-ol are not extensively detailed in isolation, they are understood to be linked to general fatty acid and fatty alcohol metabolism.[1][6] Fatty alcohols can be oxidized to their corresponding aldehydes and then to carboxylic acids, which can then enter beta-oxidation for energy production or be used for the synthesis of other lipids.[6] In insects, pheromones like 11-dodecen-1-ol undergo specific metabolic transformations that are crucial for signal termination.[7]
Caption: Proposed metabolic pathway of 11-Dodecen-1-ol.
Experimental Protocols
A successful metabolic study using isotopically labeled 11-dodecen-1-ol requires meticulous experimental design and execution. Below are key experimental protocols.
Synthesis of Isotopically Labeled 11-Dodecen-1-ol
The synthesis of labeled 11-dodecen-1-ol is a crucial first step. For example, deuterated variants can be synthesized using methods like the Wittig reaction with a deuterated phosphonium ylide or through reduction of a corresponding labeled ester with a deuterium source.[1] ¹³C-labeling would typically involve starting with a commercially available ¹³C-labeled precursor and carrying out a multi-step synthesis. The final product must be purified and its isotopic enrichment and purity confirmed by NMR and mass spectrometry.
In Vivo or In Vitro Administration
-
In Vivo (e.g., Insect Model): The labeled 11-dodecen-1-ol can be administered to the organism through various methods, such as topical application, injection, or incorporation into the diet. The dosage and administration route should be carefully optimized to ensure physiological relevance.[3]
-
In Vitro (e.g., Cell Culture or Tissue Homogenates): For mechanistic studies, labeled 11-dodecen-1-ol can be incubated with cell cultures or tissue homogenates (e.g., liver microsomes) that are expected to metabolize the compound.[8]
Sample Collection and Preparation
At predetermined time points, biological samples (e.g., hemolymph, tissues, feces, or cell media) are collected. The samples are then processed to extract the lipids and metabolites. This typically involves homogenization followed by liquid-liquid extraction using a solvent system like chloroform/methanol.
Analytical Detection and Quantification
The extracted samples are analyzed to identify and quantify the labeled 11-dodecen-1-ol and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for separating and detecting volatile and semi-volatile compounds.[9] The mass spectrometer can distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for a wider range of metabolites, including those that are not volatile.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹³C-labeled compounds, NMR can provide detailed structural information about the metabolites and the position of the label.[2]
Caption: General experimental workflow for metabolic studies.
By carefully selecting the isotopic labeling strategy and following robust experimental protocols, researchers can gain valuable insights into the metabolic fate of 11-dodecen-1-ol, contributing to a deeper understanding of its biological role and potential applications in various fields, including pest management and drug development.
References
- 1. 11-Dodecen-1-ol | 35289-31-7 | Benchchem [benchchem.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethanol diversely alters palmitate, stearate and oleate metabolism in the liver and pancreas of rats using the deuterium oxide single tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to the Structure-Activity Relationship of 11-Dodecen-1-ol Derivatives in Insect Pheromone Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 11-dodecen-1-ol derivatives and alternative compounds in their role as insect sex pheromones. The information is compiled from electrophysiological and behavioral bioassays, offering insights into the chemical communication systems of various insect species, particularly moths.
Introduction
11-Dodecen-1-ol and its acetate ester are common components of sex pheromones in numerous lepidopteran species. The precise structure of these molecules, including the geometry of the double bond and the nature of the functional group, is critical for eliciting a behavioral response in male moths. Understanding the structure-activity relationship of these compounds is paramount for developing effective and species-specific pest management strategies that utilize synthetic pheromones for monitoring or mating disruption. This guide summarizes key experimental findings that elucidate how modifications to the 11-dodecen-1-ol scaffold and related structures affect their biological activity.
Data Presentation: Quantitative Analysis of Pheromonal Activity
The following tables summarize the electroantennogram (EAG) and behavioral responses of various moth species to 11-dodecen-1-ol derivatives and other relevant pheromone components. EAG data provides a measure of the antennal olfactory neuron sensitivity to a given compound, while wind tunnel assays quantify the behavioral response, such as upwind flight and source contact.
Table 1: Electroantennogram (EAG) Responses of Female Tortricid Moths to Pheromone Components. [1]
| Compound | Species | Dosage | Mean EAG Response (mV) ± SE |
| (Z)-11-Tetradecenyl acetate | Choristoneura rosaceana | 2 µg | 0.8 ± 0.1 |
| (Z)-11-Tetradecenyl acetate | Choristoneura rosaceana | 20 µg | 1.5 ± 0.2 |
| (Z)-11-Tetradecenyl acetate | Choristoneura rosaceana | 200 µg | 2.1 ± 0.3 |
| (Z)-11-Tetradecenyl acetate | Choristoneura rosaceana | 2 mg | 2.5 ± 0.4 |
| (E)-11-Tetradecenyl acetate | Choristoneura rosaceana | 2 mg | 0.3 ± 0.1 |
| (Z)-11-Tetradecenol | Choristoneura rosaceana | 2 mg | 0.2 ± 0.1 |
| (Z)-11-Tetradecenyl acetate | Argyrotaenia velutinana | 2 µg | 0.9 ± 0.1 |
| (Z)-11-Tetradecenyl acetate | Argyrotaenia velutinana | 20 µg | 1.6 ± 0.2 |
| (Z)-11-Tetradecenyl acetate | Argyrotaenia velutinana | 200 µg | 2.2 ± 0.3 |
| (Z)-11-Tetradecenyl acetate | Argyrotaenia velutinana | 2 mg | 2.6 ± 0.4 |
| (E)-11-Tetradecenyl acetate | Argyrotaenia velutinana | 2 mg | 0.4 ± 0.1 |
Table 2: Wind Tunnel Behavioral Responses of Male Cacoecimorpha pronubana to Synthetic Pheromone Blends. [2][3]
| Blend Composition (ratios) | % Taking Flight | % Oriented Flight | % Source Contact |
| (Z)-11-Tetradecenyl acetate (100) | <10 | 0 | 0 |
| (Z)-11-Tetradecenyl acetate (100) : (Z)-11-Tetradecen-1-ol (10) | 80 | 60 | 50 |
| (Z)-11-Tetradecenyl acetate (100) : (Z)-11-Tetradecen-1-ol (30) | 90 | 85 | 80 |
| (Z)-11-Tetradecenyl acetate (100) : (Z)-11-Tetradecen-1-ol (30) : (E)-11-Tetradecenyl acetate (3) | 95 | 90 | 85 |
| (Z)-11-Tetradecenyl acetate (100) : (Z)-11-Tetradecen-1-ol (30) : (E)-11-Tetradecenyl acetate (3) : (Z)-9-Tetradecenyl acetate (3) | >95 | >95 | >90 |
Table 3: Wind Tunnel Behavioral Responses of Male Codling Moth (Cydia pomonella) to Codlemone and Analogs. [4]
| Compound | Lure Dose (µg) | % Upwind Flight to Source |
| (E,E)-8,10-Dodecadien-1-ol (Codlemone) | 10⁻⁵ | Threshold |
| (E,E)-8,10-Dodecadien-1-ol (Codlemone) | 10⁻³ - 10⁻¹ | ~70 |
| (E,E)-7,9-Undecadien-1-ol | Higher than Codlemone | Similar curve shape to Codlemone |
| (E,E)-8,10-Tridecadien-1-ol | 10⁻⁵ | <40 |
| (E)-8,10-Undecadien-1-ol | 10⁻⁵ | <40 |
| (E)-9,11-Dodecadien-1-ol | - | Weak |
| (E)-8-Dodecen-1-ol | - | Weak |
| (E)-10-Dodecen-1-ol | - | Weak |
| (Z)-10-Dodecen-1-ol | - | Weak |
Experimental Protocols
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds.
Preparation of Antennae:
-
An adult moth is immobilized, and its head is excised.
-
The head is mounted onto a holder with conductive gel.
-
A glass microelectrode filled with saline solution is carefully brought into contact with the tip of one antenna, while a reference electrode is inserted into the head capsule.[1]
Stimulus Delivery:
-
Test compounds are diluted in a solvent (e.g., hexane) and applied to a small piece of filter paper.
-
The filter paper is placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna. A puff of air is then directed through the pipette, delivering the odorant stimulus to the antenna.
Data Recording and Analysis:
-
The electrical potential change between the two electrodes is amplified and recorded.
-
The amplitude of the negative deflection (depolarization) is measured as the EAG response in millivolts (mV).
-
Responses are typically normalized by subtracting the response to a solvent control.
Wind Tunnel Bioassay
Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment.
Wind Tunnel Setup:
-
A wind tunnel is set up to produce a laminar airflow with controlled speed, temperature, and humidity.
-
The downwind end of the tunnel contains a release platform for the insects, while the upwind end holds the odor source.[5]
-
The floor of the tunnel is often marked with patterns to provide visual cues for the insects during flight.
Odor Source and Insect Release:
-
The synthetic pheromone or blend is applied to a dispenser, such as a rubber septum or filter paper, which is placed at the upwind end of the tunnel.[6]
-
Male moths are acclimatized to the tunnel conditions before being released onto the platform.
Behavioral Observation and Quantification:
-
The behavior of each male moth is observed for a set period.
-
Key behaviors are recorded, including taking flight, oriented upwind flight, and contact with the odor source.[7]
-
The percentage of moths exhibiting each behavior is calculated for different stimuli.
Mandatory Visualization
Caption: Olfactory signaling pathway for insect pheromone perception.
References
- 1. researchgate.net [researchgate.net]
- 2. Attraction ofCacoecimorpha pronubana male moths to synthetic sex pheromone blends in the wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Responses of male codling moths (Laspeyresia pomonella) to codlemone and other alcohols in a wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ento.psu.edu [ento.psu.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 11-Dodecen-1-ol: A Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): A Multi-faceted Defense
When handling 11-Dodecen-1-ol, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Ensure a snug fit to prevent any splashes or vapors from reaching the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. | Inspect gloves for any signs of degradation or perforation before use. Remove and wash contaminated clothing promptly. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Ensure the respirator is properly fitted and maintained according to the manufacturer's instructions. |
Procedural Guidance for Handling and Disposal
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of experimental results. The following diagram outlines the key steps for handling and disposing of 11-Dodecen-1-ol.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
